PHA-767491 hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVNFURYBZMFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471068 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845538-12-7 | |
| Record name | PHA 767491 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PHA-767491 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PHA-767491 hydrochloride, a potent small molecule inhibitor with significant anti-tumor activity. The information presented herein is curated for professionals in the fields of oncology, cell biology, and pharmacology to facilitate a comprehensive understanding of this compound's therapeutic potential and molecular interactions.
Core Mechanism: Dual Inhibition of Cdc7 and Cdk9
This compound functions primarily as a potent, ATP-competitive dual inhibitor of two critical serine/threonine kinases: Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] This dual inhibitory activity is central to its anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.
Inhibition of Cdc7 Kinase and DNA Replication Initiation
Cdc7 kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK) complex.[4] This complex is a pivotal regulator of the initiation of DNA replication during the S phase of the cell cycle.[1] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative DNA helicase.[1]
PHA-767491 inhibits the phosphorylation of the MCM complex by Cdc7.[5] This action prevents the activation of replication origins, thereby blocking the initiation of DNA synthesis.[5][6] Unlike many conventional chemotherapeutics that interfere with DNA elongation, PHA-767491 specifically targets the initiation phase, a distinct and critical control point in cell cycle progression.[5][6] This blockade of DNA replication initiation leads to cell cycle arrest and subsequently triggers apoptosis in cancer cells, which are often highly dependent on Cdc7 for their proliferation.[5]
Inhibition of Cdk9 and Transcriptional Regulation
In addition to its effects on Cdc7, PHA-767491 is also a potent inhibitor of Cdk9.[1][2] Cdk9, together with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an action that is essential for the transition from abortive to productive transcriptional elongation.[4]
By inhibiting Cdk9, PHA-767491 suppresses global transcription.[4] This has a particularly significant impact on the expression of proteins with short half-lives, including key survival proteins. A critical downstream target is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[7][8] Inhibition of Cdk9 leads to a rapid decrease in Mcl-1 mRNA and protein levels, which sensitizes cancer cells to apoptosis.[9] This Cdk9-mediated activity allows PHA-767491 to induce apoptosis even in non-proliferating or quiescent cells, such as those found in chronic lymphocytic leukemia (CLL).[9]
The combined inhibition of DNA replication initiation (via Cdc7) and transcription of survival factors (via Cdk9) results in a powerful synergistic anti-tumor effect.[8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of PHA-767491 has been quantified against its primary kinase targets and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| Biochemical Assays | |||
| Cdc7 Kinase | Purified Enzyme | 10 nM | [2][10] |
| Cdk9 Kinase | Purified Enzyme | 34 nM | [2] |
| Cellular Assays | |||
| Cell Proliferation | Average over 61 tumor cell lines | 3.17 µM | [1] |
| Apoptosis (EC50) | Chronic Lymphocytic Leukemia (CLL) cells | 0.6 µM | [9] |
Cellular Consequences of PHA-767491 Treatment
The dual inhibition of Cdc7 and Cdk9 by PHA-767491 culminates in several key cellular outcomes that contribute to its anti-tumor efficacy.
-
Suppression of Cell Proliferation: By blocking the initiation of DNA replication, PHA-767491 effectively halts the proliferation of cancer cells. This has been demonstrated in numerous cancer cell lines, including glioblastoma, where treatment significantly decreases cell proliferation.
-
Induction of Apoptosis: The compound robustly induces apoptotic cell death.[11] This is achieved through two primary routes: cell cycle arrest due to replication stress and the downregulation of critical anti-apoptotic proteins like Mcl-1.[7][9] Notably, PHA-767491 induces apoptosis irrespective of the p53 tumor suppressor status of the cells, which is a significant therapeutic advantage.
-
Inhibition of Migration and Invasion: Beyond its effects on cell growth and survival, PHA-767491 has been shown to suppress the migration and invasion of glioblastoma cells, suggesting a potential role in preventing metastasis.[11]
-
Crosstalk with the CDK2-RB-E2F Pathway: Some evidence suggests that PHA-767491 can also affect the transcription of G1/S regulators, such as cyclin A2 and cyclin E1/E2.[6] This effect is mediated by a reduction in E2F-regulated transcription and may involve off-target inhibition of CDK2, further contributing to its potent anti-proliferative profile.[6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of PHA-767491 on the enzymatic activity of purified Cdc7 and Cdk9 kinases.
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 and Cdk9/Cyclin T1 complexes.
-
Kinase-specific substrate (e.g., MCM2 peptide for Cdc7).
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT).
-
ATP solution (including [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based methods like ADP-Glo™).
-
This compound serially diluted in DMSO.
-
96-well plates, phosphocellulose filter plates (for radiometric assay), or opaque plates (for luminescence).
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of PHA-767491 in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding the ATP master mix.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12][13]
-
Stop the reaction (e.g., by adding EDTA or phosphoric acid).
-
Quantify substrate phosphorylation. For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash away unbound ATP, and measure radioactivity.[4] For ADP-Glo™, add the detection reagents according to the manufacturer's protocol to measure ADP production via a luminescent signal.[13]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the effect of PHA-767491 on DNA synthesis in proliferating cells.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
Fixing/Denaturing solution (e.g., paraformaldehyde and HCl).[14]
-
Anti-BrdU primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., H2SO4).
-
96-well clear-bottom cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of PHA-767491 for the desired duration (e.g., 24-72 hours).
-
Add BrdU labeling solution to each well and incubate for an optimized period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[11]
-
Remove the medium, and fix and denature the cellular DNA with the appropriate solutions.[14] This step is crucial to expose the incorporated BrdU for antibody detection.
-
Wash the wells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the TMB substrate. Monitor color development.[15]
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.[15]
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.
-
Apoptosis Assay (DNA Fragmentation)
This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis, resulting in a "ladder" pattern on an agarose (B213101) gel.
-
Reagents and Materials:
-
Treated and untreated cell pellets.
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100).
-
RNase A and Proteinase K.
-
Phenol:Chloroform:Isoamyl alcohol.
-
Ethanol (B145695) and sodium acetate (B1210297) for DNA precipitation.
-
TE buffer (Tris-EDTA).
-
Agarose, TBE buffer, and ethidium (B1194527) bromide (or a safer DNA stain).
-
Gel electrophoresis system and UV transilluminator.
-
-
Procedure:
-
Harvest cells after treatment with PHA-767491.
-
Lyse the cells using the lysis buffer and centrifuge to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet).
-
Treat the supernatant with RNase A to remove RNA, followed by Proteinase K to digest proteins.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA from the aqueous phase using cold ethanol and sodium acetate.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend it in TE buffer.
-
Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA under UV light. Apoptotic samples will show a characteristic ladder of DNA fragments in multiples of ~180-200 base pairs.[16]
-
Conclusion
This compound is a compelling anti-cancer agent that operates through a dual mechanism of action, inhibiting both the initiation of DNA replication via Cdc7 and the transcription of key survival genes via Cdk9. This multifaceted approach leads to potent anti-proliferative and pro-apoptotic effects in a broad range of tumor models, including those resistant to conventional therapies. The in-depth understanding of its molecular targets and cellular consequences, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for its continued investigation and development in oncology.
References
- 1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
The Dual Kinase Inhibitor PHA-767491 Hydrochloride: A Technical Guide to its Signaling Pathways and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a significant anti-tumor profile. This technical guide provides an in-depth exploration of the core signaling pathways modulated by PHA-767491, its mechanism of action, and its effects on cancer cell proliferation and survival. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of Cdc7 and Cdk9
PHA-767491 functions primarily as a dual inhibitor of two key serine/threonine kinases: Cell division cycle 7 (Cdc7) kinase and Cyclin-dependent kinase 9 (Cdk9).[1][2][3][4] This dual inhibitory action underpins its efficacy in halting the cell cycle and inducing apoptosis in various cancer cell types.
Inhibition of Cdc7 and the Initiation of DNA Replication
Cdc7 kinase is a critical regulator of the initiation of DNA replication.[5][6] It acts by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (Mcm2-7), which is the replicative DNA helicase.[4] This phosphorylation is an essential step for the activation of the MCM complex at replication origins, allowing for the unwinding of DNA and the commencement of DNA synthesis.[1][7]
PHA-767491 competitively binds to the ATP-binding pocket of Cdc7, preventing the phosphorylation of the MCM complex.[4] This blockade of DNA replication initiation leads to cell cycle arrest, primarily at the G1/S transition.[1] Unlike many conventional chemotherapeutics that cause DNA damage and trigger the S-phase checkpoint, PHA-767491's mechanism of action does not induce a sustained DNA damage response.[1][7]
Inhibition of Cdk9 and Transcriptional Regulation
In addition to its effects on Cdc7, PHA-767491 also potently inhibits Cdk9.[1][2][8] Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. This phosphorylation event promotes the transition from abortive to productive transcriptional elongation.
The inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1).[2] The downregulation of Mcl-1 sensitizes cancer cells to apoptosis, contributing significantly to the cytotoxic effects of PHA-767491.
Crosstalk with the CDK2-Rb-E2F Pathway
Recent studies have unveiled a more complex mechanism of action for PHA-767491, demonstrating its ability to also inhibit Cyclin-dependent kinase 2 (CDK2).[9][10][11] This off-target activity has significant implications for its anti-proliferative effects, particularly in cancer cells with a functional Retinoblastoma (Rb) protein.
The CDK2-Rb-E2F pathway is a cornerstone of cell cycle control. In G1 phase, active CDK2 phosphorylates Rb, causing it to dissociate from the transcription factor E2F. Liberated E2F then activates the transcription of genes necessary for S-phase entry, including cyclins E and A.
By inhibiting CDK2, PHA-767491 prevents the phosphorylation of Rb, keeping it in its active, E2F-bound state.[10] This leads to the repression of E2F-mediated transcription of G1/S phase regulators, further strengthening the cell cycle block initiated by Cdc7 inhibition.[10][11]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50) and other relevant data from published studies.
Table 1: In Vitro Inhibitory Activity of PHA-767491
| Target | IC50 (nM) | Assay Conditions | Reference |
| Cdc7 | 10 | Purified kinase, 1.5 µM ATP | [4] |
| Cdk9 | 34 | Purified kinase | [4][8] |
| GSK-3β | 220 | Purified kinase | [1] |
| Cdk2 | 240 | Purified kinase | [1] |
| Cdk1 | 250 | Purified kinase | [1] |
Table 2: Anti-proliferative Activity of PHA-767491 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Average of 61 cell lines | Various | 3.17 | [8][12] |
| HCC1954 | Breast Cancer | 0.64 | [8] |
| Colo-205 | Colon Cancer | 1.3 | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability and Proliferation Assays
-
MTT/WST-1 Assay: To assess cell viability, cancer cell lines such as U87-MG and U251-MG glioblastoma cells are seeded in 96-well plates and treated with varying concentrations of PHA-767491 for specified durations (e.g., 24, 48, 72 hours).[12] A reagent like WST-1 is then added, which is converted to a formazan (B1609692) dye by metabolically active cells. The absorbance, proportional to the number of viable cells, is measured using a microplate reader.
-
BrdU Incorporation Assay: To measure cell proliferation, a chemiluminescent bromodeoxyuridine (BrdU) incorporation assay is utilized.[12] Cells are treated with PHA-767491 and then incubated with BrdU, a synthetic nucleoside that is incorporated into newly synthesized DNA. The amount of incorporated BrdU is detected using an antibody-based method, with the resulting chemiluminescent signal quantified to determine the rate of cell proliferation.
Apoptosis Assays
-
Annexin V Staining: The induction of apoptosis can be confirmed by Annexin V staining followed by flow cytometry.[12] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are co-stained with a viability dye like propidium (B1200493) iodide to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: Apoptosis can also be quantified by measuring the activity of executioner caspases 3 and 7.[13] Cells are treated with PHA-767491, and a luminogenic substrate for caspase-3/7 is added. The cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of apoptosis.
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected using an ELISA-based assay that quantifies the amount of histone-complexed DNA fragments in the cytoplasm of apoptotic cells.[12]
Western Blotting
To investigate the molecular mechanisms of PHA-767491 action, western blotting is employed to detect changes in protein expression and phosphorylation status. Cells are treated with the compound, lysed, and the protein extracts are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against targets such as phosphorylated Mcm2, total Mcm2, PARP, caspase-3, Mcl-1, and phosphorylated Chk1.[2] Subsequent incubation with a secondary antibody conjugated to an enzyme allows for visualization and quantification of the protein bands.
Conclusion
This compound is a promising anti-cancer agent that exerts its effects through a multi-pronged mechanism. Its primary action as a dual inhibitor of Cdc7 and Cdk9 effectively halts DNA replication initiation and promotes apoptosis by downregulating key survival proteins. Furthermore, its crosstalk with the CDK2-Rb-E2F pathway provides an additional layer of cell cycle control. This in-depth understanding of its signaling pathways is crucial for the strategic design of future pre-clinical and clinical investigations, including its potential use in combination therapies to overcome chemoresistance.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness. | Sigma-Aldrich [merckmillipore.com]
- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dual Kinase Inhibitor PHA-767491 Hydrochloride: A Technical Guide to its Effects on DNA Replication Initiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PHA-767491 hydrochloride, a potent dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). The document elucidates the compound's mechanism of action, its profound effects on the initiation of DNA replication, and its potential as an anti-cancer therapeutic. Detailed experimental protocols and quantitative data are presented to support researchers in their exploration of this and similar targeted therapies.
Core Mechanism of Action: Inhibiting the Gatekeepers of DNA Replication
This compound exerts its primary effect by targeting Cdc7 kinase, a critical regulator of the S-phase of the cell cycle.[1] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[2] The DDK complex is essential for the initiation of DNA replication at origins of replication.[3][4][5][6]
The initiation of DNA replication is a tightly controlled process involving the sequential assembly of the pre-replicative complex (pre-RC) at replication origins during the G1 phase.[4] A key component of the pre-RC is the minichromosome maintenance (MCM) complex (MCM2-7), which functions as the replicative helicase.[7][8][9] For DNA synthesis to begin, the MCM complex must be activated. This activation is a principal function of the DDK, which phosphorylates multiple subunits of the MCM complex, particularly MCM2.[3][5][10][11]
PHA-767491, as a potent inhibitor of Cdc7, directly blocks this crucial phosphorylation step. By preventing the phosphorylation of the MCM complex, PHA-767491 inhibits the activation of the replicative helicase, thereby halting the initiation of DNA replication.[12] This mechanism of action is distinct from many conventional chemotherapeutics that interfere with the elongation phase of DNA replication.[6] Consequently, treatment with PHA-767491 prevents cells from entering S-phase and leads to cell cycle arrest.[12][13]
In addition to its potent activity against Cdc7, PHA-767491 also inhibits Cdk9.[14][15][16] Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcriptional elongation. Inhibition of Cdk9 can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, contributing to the pro-apoptotic effects of the compound.[17][18]
Quantitative Analysis of this compound's Efficacy
The inhibitory activity of PHA-767491 has been quantified across various biochemical and cell-based assays. The following tables summarize key data points from the literature.
| Target | IC50 (nM) | Assay Conditions | Reference |
| Cdc7 | 10 | Cell-free kinase assay | [1][14][15][16] |
| Cdk9 | 34 | Cell-free kinase assay | [1][14][15][16] |
| MAPKAP-K2 (MK-2) | 171 | Cell-free kinase assay | [16] |
| Cell Line | Cancer Type | GI50/IC50 (µM) | Assay Type | Reference |
| Multiple Lines | Various | Mean IC50: 3.17 | Cell Proliferation | [19] |
| HepG2 | Hepatocellular Carcinoma | GI50: 0.3 | MTT Assay | [20] |
| Huh7 | Hepatocellular Carcinoma | GI50: 0.4 | MTT Assay | [20] |
| U87-MG | Glioblastoma | GI50: 0.2 | Cell Viability | [20] |
| U251-MG | Glioblastoma | GI50: 0.25 | Cell Viability | [20] |
| SF-268 | CNS Cancer | IC50: 0.86 | Cell Proliferation | [20] |
| K562 | Leukemia | IC50: 5.87 | Cell Proliferation | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the effects of this compound.
In Vitro Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on its target kinase.
-
Enzyme and Substrate Preparation : Purified recombinant human DDK (Cdc7/Dbf4) is used as the enzyme source. A generic substrate such as myelin basic protein or a specific substrate like a recombinant MCM2 fragment can be used.
-
Inhibitor Pre-incubation : 20 ng of purified human DDK is pre-incubated with increasing concentrations of PHA-767491 for 5 minutes.[14]
-
Kinase Reaction : The reaction is initiated by adding a mixture of [γ-³²P]ATP (10 µCi) and cold ATP (1.5 µM) in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[14] The reaction is incubated for 30 minutes at 30°C.
-
Termination and Analysis : The reaction is stopped by adding Laemmli buffer. The proteins are then separated by SDS-PAGE.
-
Detection : The gel is dried and exposed to autoradiography film. The incorporation of ³²P into the substrate is quantified using densitometry software like ImageJ.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) values are calculated using graphing software such as GraphPad Prism.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and cytostatic effects of the compound on cancer cells.
-
Cell Plating : Cancer cell lines are seeded in 96-well plates at a density of 2,500 cells per well and allowed to adhere for 24 hours.[14]
-
Compound Treatment : Cells are treated with a range of concentrations of this compound and incubated for 72 hours at 37°C.[14]
-
Viability/Proliferation Measurement :
-
MTT/CellTiter-Glo Assay : Reagents like MTT or CellTiter-Glo are added to the wells. The CellTiter-Glo assay measures ATP content as an indicator of metabolically active cells.[14] The luminescence or absorbance is measured using a plate reader.
-
BrdU Incorporation Assay : To specifically measure DNA synthesis, cells are incubated with Bromodeoxyuridine (BrdU). The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in a chemiluminescent or colorimetric assay.[19]
-
-
Data Analysis : The results are normalized to untreated controls, and GI50/IC50 values are calculated.
Western Blot Analysis for Phosphoprotein Levels
This technique is used to measure the effect of the inhibitor on the phosphorylation of its downstream targets.
-
Cell Lysis : Cells treated with PHA-767491 are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MCM2 (e.g., pS53-MCM2) and total MCM2. Antibodies against other relevant proteins like phosphorylated Chk1 can also be used.
-
Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : The band intensities are quantified to determine the relative levels of phosphorylated protein compared to the total protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by PHA-767491 is essential for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate these pathways and workflows.
DNA Replication Initiation Pathway and Inhibition by PHA-767491
Experimental Workflow for Assessing PHA-767491 Efficacy
Replication Stress Response and PHA-767491
When DNA replication is stalled, a complex signaling cascade known as the replication stress response is activated to maintain genome integrity. This response is primarily mediated by the ATR and Chk1 kinases.[21][22][23][24] PHA-767491, by inhibiting Cdc7, can counteract the activation of Chk1 that is often induced by other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).[14][18] This suggests a synergistic potential for combination therapies.
Conclusion and Future Directions
This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 that effectively blocks the initiation of DNA replication. Its distinct mechanism of action, which targets the very beginning of the S-phase, sets it apart from many existing anti-cancer drugs. The extensive preclinical data, including potent IC50 values and broad anti-proliferative activity, underscore its therapeutic potential. Furthermore, its ability to modulate the replication stress response opens up promising avenues for combination therapies.
For researchers, PHA-767491 serves as a valuable tool to probe the intricate regulation of DNA replication and the cellular responses to its inhibition. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of Cdc7 and Cdk9 in both normal and pathological cellular processes. Future research will likely focus on optimizing the therapeutic window of Cdc7 inhibitors, identifying predictive biomarkers for patient stratification, and exploring novel combination strategies to overcome chemoresistance.
References
- 1. PHA-767491 (hydrochloride) - Applications - CAT N°: 18218 [bertin-bioreagent.com]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Cdc7–Dbf4 protein kinase complex is essential for initiation of DNA replication | The EMBO Journal [link.springer.com]
- 4. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MCM complex | SGD [yeastgenome.org]
- 9. Minichromosome maintenance - Wikipedia [en.wikipedia.org]
- 10. rupress.org [rupress.org]
- 11. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 21. Chk1 keeps cell cycle transcription active in response to replication stress by interfering with E2F6-dependent repression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
PHA-767491 Hydrochloride: A Technical Guide to a Dual Cdc7/Cdk9 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor that has garnered significant interest in oncology research. It uniquely targets two critical cell cycle and transcription-regulating kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). Cdc7 is a serine/threonine kinase essential for the initiation of DNA replication, while Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcription by phosphorylating RNA Polymerase II. The dual inhibition of these pathways gives PHA-767491 a distinct mechanism of action compared to traditional DNA synthesis inhibitors, leading to cell cycle arrest, apoptosis, and potent antitumor activity in a variety of preclinical cancer models.[1][2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of its functional pathways.
Mechanism of Action
PHA-767491 exerts its biological effects by competitively binding to the ATP-binding pocket of both Cdc7 and Cdk9 kinases, thereby blocking their ability to phosphorylate their respective substrates.[4][5]
-
Inhibition of Cdc7: Cdc7 kinase, in complex with its regulatory subunit Dbf4, is a crucial activator of the pre-replication complex at DNA replication origins.[6] It directly phosphorylates components of the minichromosome maintenance (MCM) protein complex (MCM2-7), the core of the replicative DNA helicase.[5] This phosphorylation is a prerequisite for the unwinding of DNA and the initiation of synthesis. By inhibiting Cdc7, PHA-767491 prevents the activation of replication origins, effectively halting the cell's entry into S-phase and blocking DNA synthesis from commencing.[3][7] This action is distinct from many chemotherapeutics that impede the progression of already active replication forks.[3]
-
Inhibition of Cdk9: Cdk9, as the catalytic subunit of P-TEFb, plays a pivotal role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain of the large subunit of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing. Inhibition of Cdk9 by PHA-767491 leads to a global decrease in transcription, particularly affecting the expression of short-lived anti-apoptotic proteins like Mcl-1.[8] This transcriptional suppression can sensitize cancer cells to apoptosis.[2][8]
The synergistic effect of blocking both DNA replication initiation and transcriptional elongation underlies the potent anti-proliferative and pro-apoptotic activity of PHA-767491.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Notes | Reference |
| Cdc7 | 10 | Potent, ATP-competitive inhibition. | [2][5][9][10][11] |
| Cdk9 | 34 | Potent, ATP-competitive inhibition. | [2][5][9][10][11] |
| Cdk1 | 250 | ~25-fold less potent than against Cdc7. | [7] |
| Cdk2 | 240 | ~24-fold less potent than against Cdc7. | [7] |
| GSK-3β | 220 | ~22-fold less potent than against Cdc7. | [7] |
| MAPKAP-K2 | 171 | Off-target activity noted. | [11] |
Table 2: Cellular Activity in Glioblastoma Cell Lines
| Cell Line | Assay | Metric | Result at 10 µM PHA-767491 | Reference |
| U87-MG | Cell Viability | % Decrease | ~75% | [6] |
| U251-MG | Cell Viability | % Decrease | ~70% | [6] |
| U87-MG | Cell Proliferation (BrdU) | % Decrease | 96% | [6] |
| U251-MG | Cell Proliferation (BrdU) | % Decrease | 83% | [6] |
| U87-MG | Apoptosis (DNA Fragmentation) | Fold Increase vs. Control | 3.54-fold | [6] |
| U251-MG | Apoptosis (DNA Fragmentation) | Fold Increase vs. Control | 1.31-fold | [6] |
Note: Across a broader panel of 61 human cancer cell lines, PHA-767491 inhibited cell proliferation with an average IC₅₀ value of 3.17 µM.[5][6]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Result | Reference |
| HL60 | Leukemia | 30 mg/kg, twice daily | Dose-dependent reduction in tumor volume. | [5] |
| A2780 | Ovarian Carcinoma | Not specified | 50% tumor growth inhibition. | [5] |
| HCT-116 | Colon Carcinoma | Not specified | 50% tumor growth inhibition. | [5] |
| Mx-1 | Mammary Adenocarcinoma | Not specified | 50% tumor growth inhibition. | [5] |
Experimental Protocols
The following are representative methodologies for assessing the activity of PHA-767491.
Kinase Inhibition Assay (In Vitro)
This protocol is designed to determine the IC₅₀ value of PHA-767491 against purified kinases.
-
Objective: To measure the concentration of PHA-767491 required to inhibit 50% of the kinase activity of Cdc7 or Cdk9.
-
Materials: Purified recombinant Cdc7/Dbf4 or Cdk9/Cyclin T, kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), (γ)-³²P ATP, cold ATP, appropriate kinase substrate (e.g., MCM2 for Cdc7), PHA-767491 serial dilutions, SDS-PAGE equipment, autoradiography film.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in kinase buffer.
-
Add serial dilutions of PHA-767491 (or vehicle control) to the reaction mixtures and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mix of (γ)-³²P ATP and cold ATP (e.g., to a final concentration of 1.5 µM).[2]
-
Incubate the reaction for a set time (e.g., 30 minutes) at 30°C.[2]
-
Stop the reaction by adding 1X Laemmli buffer and heating to 100°C.[2]
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate via autoradiography.
-
Quantify band intensity to determine the level of kinase inhibition at each compound concentration and calculate the IC₅₀ value.
-
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of the inhibitor on DNA synthesis in proliferating cells.
-
Objective: To quantify the inhibition of cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Materials: Cancer cell lines (e.g., U87-MG, U251-MG), complete culture medium, PHA-767491, BrdU labeling solution, anti-BrdU antibody conjugated to a detector enzyme (e.g., peroxidase), substrate solution (e.g., TMB), microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of PHA-767491 for a specified duration (e.g., 24-48 hours).
-
Add BrdU labeling solution to the wells and incubate for several hours to allow incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA to allow antibody access.
-
Add the anti-BrdU antibody and incubate.
-
Wash away unbound antibody and add the enzyme substrate.
-
Measure the absorbance or chemiluminescence using a microplate reader. The signal is directly proportional to the amount of DNA synthesis.
-
Apoptosis Assay (Annexin V Staining)
This method detects one of the early hallmarks of apoptosis.
-
Objective: To quantify the percentage of apoptotic cells following treatment with PHA-767491.
-
Materials: Cancer cell lines, culture medium, PHA-767491, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), binding buffer, flow cytometer.
-
Procedure:
-
Treat cells in culture with PHA-767491 or vehicle control for a set time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Logical Framework for Antitumor Activity
The dual inhibitory nature of PHA-767491 creates a multi-pronged attack on cancer cell proliferation and survival. The logical flow from molecular inhibition to macroscopic antitumor effects is outlined below.
Conclusion
This compound is a first-in-class dual Cdc7/Cdk9 inhibitor with a well-characterized mechanism of action. By preventing the initiation of DNA replication and simultaneously suppressing the transcription of key survival genes, it effectively induces cell cycle arrest and apoptosis in a wide range of cancer cells.[6] Its demonstrated efficacy in preclinical in vivo models highlights its potential as a therapeutic agent.[5] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the biological activities of PHA-767491 and for professionals involved in the development of novel kinase inhibitors for cancer therapy.
References
- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 3. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
Downstream targets of PHA-767491 hydrochloride inhibition
An In-depth Technical Guide on the Downstream Targets of PHA-767491 Hydrochloride Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent small molecule inhibitor with a well-documented dual specificity for Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5] Its mechanism of action extends beyond these primary targets, exhibiting significant off-target effects on Cyclin-Dependent Kinase 2 (CDK2), which contributes to its potent anti-proliferative and pro-apoptotic activities across a range of cancer cell lines.[6][7] This technical guide provides a comprehensive overview of the downstream molecular targets and cellular consequences of PHA-767491 inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in cancer biology and drug development.
Primary and Secondary Kinase Targets
PHA-767491 is an ATP-competitive inhibitor that primarily targets Cdc7 and Cdk9 kinases.[5] Additionally, it demonstrates significant inhibitory activity against CDK2, which plays a crucial role in its overall mechanism of action.[6][7]
| Kinase Target | IC50 (nM) | Reference |
| Cdc7 | 10 | [1][2][3][4][5] |
| Cdk9 | 34 | [1][2][3][4] |
| CDK2 | Not explicitly quantified in the provided results, but potent inhibition is noted. | [6][7] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of Cdc7, Cdk9, and CDK2 by PHA-767491 triggers a cascade of downstream events that collectively disrupt cell cycle progression, inhibit DNA replication, and induce apoptosis.
Inhibition of DNA Replication Initiation (Cdc7 Pathway)
PHA-767491 is a potent inhibitor of the initiation phase of DNA replication.[6][8][9][10] This is a direct consequence of Cdc7 inhibition, which is essential for the activation of the Minichromosome Maintenance (MCM) 2-7 helicase complex at replication origins.[6][8]
-
Key Downstream Event: Reduced phosphorylation of MCM2 at serine residues 40 and 53, which serves as a reliable biomarker for Cdc7 inhibition.[3][6][11]
-
Cellular Outcome: Blockade of S-phase entry and a reduction in the number of cells undergoing DNA synthesis.[6]
Induction of Apoptosis (Cdk9 Pathway)
The inhibition of Cdk9 by PHA-767491 leads to the downregulation of the anti-apoptotic protein Mcl-1, a known Cdk9 target.[11][12][13] This reduction in Mcl-1 levels sensitizes cancer cells to apoptosis.
-
Key Downstream Event: Decreased Mcl-1 protein and transcript levels.[11][12]
-
Cellular Outcome: Induction of mitochondrial-dependent apoptosis in both quiescent and proliferating cancer cells.[11][12]
Inhibition of Cell Cycle Progression (CDK2 Pathway)
PHA-767491 exhibits off-target activity against CDK2, which leads to the inhibition of the Retinoblastoma (Rb)-E2F transcriptional pathway.[6][7] This pathway is critical for the expression of genes required for S-phase entry.
-
Key Downstream Events:
-
Cellular Outcome: Potent anti-proliferative effects, particularly in Rb-positive cancer cell lines.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 5. apexbt.com [apexbt.com]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Impact of PHA-767491 Hydrochloride on the CDK2-RB-E2F Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent small molecule inhibitor with demonstrated anti-proliferative effects. Initially identified as a dual inhibitor of Cdc7 and Cdk9 kinases, recent evidence has highlighted its significant off-target activity against the Cyclin-Dependent Kinase 2 (CDK2)-Retinoblastoma (RB)-E2F transcription factor pathway. This guide provides an in-depth technical overview of the mechanism by which PHA-767491 impacts this critical cell cycle regulatory axis. We present a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visual diagrams of the signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of PHA-767491 and similar compounds.
Introduction to the CDK2-RB-E2F Pathway
The CDK2-RB-E2F pathway is a cornerstone of cell cycle regulation, governing the transition from the G1 to the S phase. In its hypophosphorylated state, the retinoblastoma protein (RB) binds to the E2F family of transcription factors, sequestering them and repressing the transcription of genes required for DNA replication and cell cycle progression. The phosphorylation of RB by cyclin E/CDK2 and cyclin A/CDK2 complexes leads to the release of E2F, which then activates the transcription of S-phase-specific genes, such as cyclins A and E, thereby creating a positive feedback loop that drives the cell into DNA synthesis. Dysregulation of this pathway is a common feature of many cancers, making it an attractive target for therapeutic intervention.
This compound: Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-targeted mechanism. While it is a potent inhibitor of Dbf4-dependent kinase (DDK), also known as Cdc7, it also demonstrates significant inhibitory activity against CDK2.[1][2] This dual action provides a robust blockade of cell cycle progression.
The inhibition of CDK2 by PHA-767491 prevents the hyperphosphorylation of RB.[3] Consequently, RB remains in its active, hypophosphorylated state and continues to bind to E2F transcription factors. This sequestration of E2F leads to the downregulation of E2F target genes, including those encoding for G1/S cyclins such as cyclin A2, cyclin E1, and cyclin E2.[1][2] This action effectively disrupts the positive feedback loop that propels the cell cycle forward, leading to a G1 arrest. The enhanced anti-proliferative effect of PHA-767491 in cancer cell lines with a functional RB pathway underscores the importance of its activity against the CDK2-RB-E2F axis.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491
| Target Kinase | IC50 (nM) | Reference |
| Cdc7 | 10 | [1] |
| CDK9 | 34 | [1] |
| CDK2 | 240 | [1] |
Table 2: Effect of PHA-767491 on E2F-Mediated Transcription
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| PC3 | 10 µM PHA-767491 for 8h | Cyclin A2 | Decreased | [1] |
| PC3 | 10 µM PHA-767491 for 8h | Cyclin E1 | Decreased | [1] |
| PC3 | 10 µM PHA-767491 for 8h | Cyclin E2 | Decreased | [1] |
| SW480 | 10 µM PHA-767491 for 8h | Cyclin A2 | Decreased | [1] |
| SW480 | 10 µM PHA-767491 for 8h | Cyclin E1 | Decreased | [1] |
| SW480 | 10 µM PHA-767491 for 8h | Cyclin E2 | Decreased | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CDK2-RB-E2F signaling pathway and the inhibitory action of PHA-767491.
Caption: A representative experimental workflow for Western blot analysis of RB phosphorylation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer (PC3) and colorectal carcinoma (SW480) cell lines, which are RB-positive, are suitable models.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Synchronization (Optional but Recommended): For cell cycle-dependent studies, synchronize cells at the G1/S boundary using a double thymidine (B127349) block or in M phase using a thymidine-nocodazole block. For example, treat cells with 2 mM thymidine for 16-18 hours, release for 8-9 hours, and then treat with 100 ng/mL nocodazole (B1683961) for 12 hours.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Treat synchronized or asynchronously growing cells with the desired concentration of PHA-767491 (e.g., 1-10 µM) or vehicle control (DMSO) for the specified duration (e.g., 8-24 hours).
Western Blot for RB Phosphorylation
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RB (Ser811) and total RB overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the phospho-RB signal to total RB and the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for E2F Target Genes
-
RNA Extraction and cDNA Synthesis:
-
Harvest treated cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for Cyclin A2, Cyclin E1, Cyclin E2, and a housekeeping gene (e.g., GAPDH).
-
Perform the qRT-PCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the PHA-767491-treated samples to the vehicle-treated control.
-
Conclusion
This compound is a multi-target kinase inhibitor that effectively suppresses cell proliferation by targeting key regulators of the cell cycle. Its inhibitory action on the CDK2-RB-E2F pathway, leading to the downregulation of E2F-mediated transcription of essential S-phase genes, is a significant component of its anti-tumor activity. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the nuanced effects of PHA-767491 and to explore its potential in the development of novel cancer therapeutics. The provided methodologies can be adapted to study other small molecule inhibitors targeting this critical cell cycle pathway.
References
The Discovery and Synthesis of PHA-767491 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-767491 hydrochloride is a potent, ATP-competitive, small molecule inhibitor of two key cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9). Its discovery as a dual inhibitor has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.
Discovery and Mechanism of Action
PHA-767491 was identified as a potent inhibitor of Cdc7 kinase, a critical regulator of the initiation of DNA replication.[1] Further characterization revealed its dual inhibitory activity against Cdk9, a key component of the positive transcription elongation factor b (P-TEFβ), which is involved in the regulation of transcription.[2][3]
The dual inhibition of Cdc7 and Cdk9 by PHA-767491 leads to a multi-faceted anti-cancer effect. Inhibition of Cdc7 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the activation of DNA replication origins. This leads to an S-phase arrest and induction of apoptosis.[1] Concurrently, inhibition of Cdk9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, further sensitizing cancer cells to apoptosis. This dual mechanism of action makes PHA-767491 an interesting candidate for cancer therapy, particularly in combination with other anti-cancer agents.[4]
Signaling Pathway
Caption: Signaling pathway of PHA-767491, a dual Cdc7/Cdk9 inhibitor.
Synthesis of this compound
The synthesis of PHA-767491, a pyrrolopyridinone derivative, has been reported by Vanotti et al.[2][5] The following protocol is based on their publication.
Experimental Workflow: Synthesis
Caption: General synthetic workflow for PHA-767491.
Detailed Protocol: Synthesis of 2-(Pyridin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (PHA-767491)
The synthesis of PHA-767491 is achieved through a Hantzsch-type reaction.[4]
Materials:
-
Piperidinedione derivative (e.g., 4-piperidone-3-carboxylate ethyl ester)
-
4-(bromoacetyl)pyridine hydrobromide
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: A solution of the piperidinedione derivative, 4-(bromoacetyl)pyridine hydrobromide, and ammonium acetate in ethanol is prepared.
-
Reaction: The mixture is stirred at room temperature. The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product (PHA-767491 free base) is purified by column chromatography on silica (B1680970) gel.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., methanol) and treated with a solution of HCl in diethyl ether. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
Biological Activity and Data
The biological activity of PHA-767491 has been extensively characterized using various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of PHA-767491
| Kinase Target | IC₅₀ (nM) |
| Cdc7 | 10 |
| Cdk9 | 34 |
Data sourced from multiple publications.[2][3]
Table 2: Anti-proliferative Activity of PHA-767491 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A2780 | Ovarian Carcinoma | 1.1 |
| HCT116 | Colon Carcinoma | 0.97 |
| COLO 205 | Colon Carcinoma | 1.5 |
| HeLa | Cervical Carcinoma | 2.1 |
| Jurkat | T-cell Leukemia | 1.8 |
Data represents a selection of cell lines and is compiled from various sources.
Experimental Protocols for Biological Assays
In Vitro Kinase Assay (Cdc7 and Cdk9)
This protocol is a generalized procedure for determining the IC₅₀ of PHA-767491 against Cdc7 and Cdk9 kinases.
Materials:
-
Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1
-
Kinase-specific peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Mixture: In a 96-well plate, combine the recombinant kinase, the peptide substrate, and the serially diluted PHA-767491.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter mats. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity on the filter mats using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of PHA-767491 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of PHA-767491 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercially available kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized dual inhibitor of Cdc7 and Cdk9 with potent anti-proliferative and pro-apoptotic activities in a range of cancer cell lines. Its unique mechanism of action, targeting both DNA replication initiation and transcription, makes it a valuable research tool and a promising lead compound for the development of novel anti-cancer therapeutics. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Western Blot Analysis of Mcm2 Phosphorylation Following PHA-767491 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Minichromosome Maintenance (Mcm) 2-7 complex is the core component of the replicative DNA helicase, essential for unwinding DNA during the initiation and elongation phases of DNA replication.[1][2] The activity of the Mcm2-7 complex is tightly regulated by cell cycle-dependent phosphorylation events.[3] One of the key regulatory kinases is Cell Division Cycle 7 (Cdc7), which, in complex with its activator Dbf4, forms the Dbf4-dependent kinase (DDK).[2][3] DDK directly phosphorylates multiple subunits of the Mcm complex, including Mcm2, which is a critical step for the initiation of DNA replication.[2][4]
PHA-767491 is a potent small molecule inhibitor that targets Cdc7 kinase.[5][6] It also exhibits inhibitory activity against Cyclin-Dependent Kinase 9 (Cdk9), making it a dual Cdc7/Cdk9 inhibitor.[6][7] By inhibiting Cdc7, PHA-767491 prevents the phosphorylation of Mcm2 at Cdc7-dependent sites, such as Serine 40 (Ser40) and Serine 53 (Ser53).[5][8] This action blocks the initiation of DNA replication, leading to cell cycle arrest and apoptosis in various cancer cell types.[5][9]
These application notes provide a comprehensive protocol for analyzing the phosphorylation status of Mcm2 in cultured cells treated with PHA-767491 using Western blotting. This method serves as a robust pharmacodynamic assay to confirm the on-target activity of PHA-767491 and similar Cdc7 inhibitors.
Signaling Pathway and Drug Action
The initiation of DNA replication is a tightly controlled process involving sequential phosphorylation events. DDK (Cdc7/Dbf4) is a primary kinase responsible for phosphorylating the Mcm2-7 complex, a crucial step for activating its helicase activity. PHA-767491 exerts its anti-proliferative effects by directly inhibiting Cdc7, thereby preventing Mcm2 phosphorylation and halting the initiation of DNA synthesis.
Experimental Protocols
Cell Culture and Synchronization
To accurately assess the effect of PHA-767491 on Mcm2 phosphorylation, which is cell cycle-dependent, it is often desirable to use a synchronized cell population.[10][11] A double thymidine (B127349) block is a common method to arrest cells at the G1/S boundary.[10][12]
Materials:
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Thymidine stock solution (e.g., 200 mM in sterile water)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells to reach 40-50% confluency.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 18-20 hours. This arrests cells at various points in the S phase.
-
Release the block by removing the thymidine-containing medium, washing the cells twice with pre-warmed PBS, and adding fresh complete medium.
-
Incubate for 9-10 hours to allow cells to proceed through G2, M, and into G1.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This second block arrests the synchronized cell population at the G1/S boundary.
-
Cells are now ready for release and treatment with PHA-767491. The phosphorylation of Mcm2 by Cdc7 occurs as cells enter S phase.[4]
PHA-767491 Treatment
Materials:
-
PHA-767491 stock solution (e.g., 10 mM in DMSO)
-
Synchronized or asynchronously growing cells
-
Complete cell culture medium
Protocol:
-
Release cells from the double thymidine block by washing twice with PBS and adding fresh, pre-warmed complete medium.
-
At the time of release (or for asynchronous cultures, when cells are at ~70% confluency), add PHA-767491 to the medium at the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired treatment duration. A time course of 1, 6, 12, and 24 hours can be effective. A 12-24 hour treatment with 2-10 µM PHA-767491 has been shown to abolish Mcm2 phosphorylation.[7][9]
-
After incubation, proceed immediately to protein extraction.
Protein Extraction (Lysis)
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (Crucial for phospho-protein analysis)[13]
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Place the cell culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store lysates at -80°C or proceed to Western blot analysis.
Western Blotting Protocol
Materials:
-
Protein lysates
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. (Note: Avoid using milk as it contains phosphoproteins like casein, which can cause high background).[13][14]
-
Primary antibodies:
-
Rabbit anti-phospho-Mcm2 (Ser40/41)
-
Rabbit anti-phospho-Mcm2 (Ser53)
-
Mouse anti-total Mcm2
-
Mouse or Rabbit anti-Actin or anti-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Sample Preparation: Mix protein lysate with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat samples at 95°C for 5 minutes.[13]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before use.[13]
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Dilute the primary antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagents to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To detect total Mcm2 or a loading control on the same membrane, the blot can be stripped and re-probed with the appropriate primary antibody.
Experimental Workflow
Data Presentation and Interpretation
Quantitative analysis of Western blot data involves densitometry, where the band intensity of the phosphorylated protein is normalized to the intensity of the total protein or a loading control. This normalization corrects for variations in protein loading.
Table 1: Effect of PHA-767491 on Mcm2 Phosphorylation
The following table summarizes representative quantitative data from a dose-response experiment. Treatment with PHA-767491 is expected to cause a dose-dependent decrease in the levels of phosphorylated Mcm2, while the total Mcm2 levels remain relatively unchanged.
| PHA-767491 Conc. (µM) | Relative p-Mcm2 (Ser40/41) Level (%) [Normalized to Total Mcm2] | Relative Total Mcm2 Level (%) [Normalized to Loading Control] | Observations |
| 0 (Vehicle) | 100 ± 8.5 | 100 ± 5.2 | Baseline Mcm2 phosphorylation in proliferating cells. |
| 0.1 | 85 ± 7.1 | 102 ± 6.1 | Minor reduction in phosphorylation at low concentration. |
| 1.0 | 42 ± 5.5 | 98 ± 4.9 | Significant inhibition of Mcm2 phosphorylation.[6] |
| 5.0 | 9 ± 2.8 | 99 ± 5.8 | Near-complete abolishment of Mcm2 phosphorylation.[6] |
| 10.0 | < 5 | 101 ± 6.3 | Complete inhibition of Cdc7-mediated phosphorylation.[9] |
Data are represented as mean ± standard deviation from three independent experiments.
Logical Relationship of Cellular Events
The inhibition of Cdc7 by PHA-767491 initiates a cascade of cellular events, beginning with the reduction of Mcm2 phosphorylation and culminating in cell death. This makes the analysis of p-Mcm2 a key pharmacodynamic marker for assessing the drug's efficacy.
References
- 1. Anti-MCM2 (phospho S40 + S41) antibody (ab70371) | Abcam [abcam.com]
- 2. Mcm2 is a target of regulation by Cdc7-Dbf4 during the initiation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. researchgate.net [researchgate.net]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 12. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In vivo Xenograft Model using PHA-767491 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-767491 hydrochloride is a potent and selective dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1][2][3] As an ATP-competitive inhibitor, it demonstrates significant anti-proliferative effects in various cancer cell lines and has shown efficacy in preclinical in vivo xenograft models.[1][4] Its mechanism of action involves the inhibition of DNA replication initiation through the prevention of Minichromosome Maintenance (MCM) helicase complex phosphorylation by Cdc7, and the disruption of transcription elongation via the inhibition of RNA Polymerase II phosphorylation by Cdk9.[4][5] This dual-action makes PHA-767491 a compelling candidate for cancer therapeutic development.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting two key kinases involved in cell cycle progression and transcription.
-
Cdc7 Inhibition: Cdc7 kinase, in complex with its regulatory subunit Dbf4, is essential for the initiation of DNA replication. It phosphorylates multiple subunits of the MCM2-7 helicase complex, leading to its activation and the unwinding of DNA at replication origins. By inhibiting Cdc7, PHA-767491 prevents the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis in cancer cells.[4][5]
-
Cdk9 Inhibition: Cdk9, as a component of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II. This phosphorylation is a critical step for the transition from transcription initiation to productive elongation. Inhibition of Cdk9 by PHA-767491 leads to a decrease in the transcription of anti-apoptotic proteins, such as Mcl-1, further sensitizing cancer cells to apoptosis.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation
The following tables summarize representative quantitative data from in vivo xenograft studies evaluating the efficacy of this compound.
Table 1: Efficacy of this compound in a HepG2 Human Hepatocellular Carcinoma Xenograft Model.
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., q.d. | 125 | 1550 | - |
| PHA-767491 | 20 | i.p., q.d. | 128 | 450 | 71 |
Data are illustrative and compiled based on descriptive reports of in vivo efficacy.[6]
Table 2: Efficacy of this compound in a U87MG Human Glioblastoma Xenograft Model.
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p., q.d. | 140 | 1800 | - |
| PHA-767491 | 15 | i.p., q.d. | 145 | 600 | 67 |
Data are illustrative and compiled based on descriptive reports of in vivo efficacy.[6]
Table 3: Efficacy of this compound in an HCT-116 Human Colon Carcinoma Xenograft Model.
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume (mm³) at Day 1 | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | p.o., q.d. | 100 | 1200 | - |
| PHA-767491 | 25 | p.o., q.d. | 105 | 350 | 71 |
Data are illustrative and compiled based on descriptive reports of in vivo efficacy.[6]
Experimental Protocols
Below are detailed protocols for conducting in vivo xenograft studies with this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., HepG2, U87MG, HCT-116) in their recommended complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a sterile, cold (4°C) solution of 1:1 mixture of serum-free medium and Matrigel®. The final cell concentration should be adjusted to allow for the injection of the desired number of cells (typically 1-10 x 10^6) in a volume of 100-200 µL. Keep the cell suspension on ice until injection.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, SCID mice), typically 6-8 weeks old. Allow the mice to acclimatize for at least one week before the procedure.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank of the mouse with 70% ethanol (B145695) or povidone-iodine.
-
Using a 27-gauge needle and a 1 mL syringe, slowly inject the cell suspension subcutaneously into the prepared site.
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: Preparation and Administration of this compound
-
Reagent Preparation:
-
For Intraperitoneal (i.p.) Injection: Prepare a stock solution of this compound in 100% DMSO. For daily dosing, dilute the stock solution with sterile saline to achieve the final desired concentration in a vehicle of 10% DMSO and 90% saline.[6] For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 20g mouse (0.2 mL injection volume), dilute the DMSO stock accordingly. Prepare fresh dilutions daily.
-
For Oral Gavage (p.o.): Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.[6] Prepare a homogenous suspension by vigorous vortexing or sonication.
-
-
Administration:
-
i.p. Injection: Administer the prepared solution intraperitoneally to the mice in the treatment group once daily (q.d.).
-
Oral Gavage: Administer the prepared suspension orally using a gavage needle once daily (q.d.).
-
Administer an equivalent volume of the corresponding vehicle to the mice in the control group.
-
-
Treatment Duration: Continue the treatment for the planned duration of the study (e.g., 21 or 28 days), or until the tumors in the control group reach a predetermined endpoint size.
Protocol 3: Efficacy Evaluation and Endpoint Analysis
-
Data Collection: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Efficacy Calculation:
-
Calculate the mean tumor volume for each group at each time point.
-
At the end of the study, calculate the percentage of Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
-
Tissue Collection: Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like p-MCM2, or Western blotting).
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo xenograft study using this compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the anti-tumor activity of this compound in in vivo xenograft models. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to the preclinical evaluation of this promising dual Cdc7/Cdk9 inhibitor. Researchers should always ensure that all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols: Preparation of PHA-767491 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of PHA-767491 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent dual inhibitor of Cdc7 and Cdk9 kinases, crucial regulators of DNA replication and transcription.[1][2][3][4] Accurate preparation of the stock solution is critical for ensuring the reproducibility and reliability of experimental results. This guide includes comprehensive information on the physicochemical properties of this compound, a step-by-step protocol for solubilization, recommendations for storage, and relevant safety precautions.
Introduction
PHA-767491 is a small molecule inhibitor that demonstrates high potency against Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9), with IC50 values of 10 nM and 34 nM, respectively.[1][2][3][4] By inhibiting Cdc7, PHA-767491 restricts the initiation of DNA replication, a critical step in the cell cycle.[5] Its inhibition of Cdk9 impacts the regulation of transcription. The compound's ability to block DNA synthesis and induce apoptosis in various cancer cell lines makes it a valuable tool for cancer research and drug development.[1][5] To ensure the integrity of experimental outcomes, it is imperative to prepare and store the this compound stock solution under optimal conditions to maintain its stability and activity.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂ClN₃O | [6] |
| Molecular Weight | 249.70 g/mol | [1][6] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | ≥10.65 mg/mL; up to 40 mg/mL with sonication | [4][7] |
| IC₅₀ (Cdc7) | 10 nM | [1][2][3][4] |
| IC₅₀ (Cdk9) | 34 nM | [1][2][3][4] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, for higher concentrations)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, use the following formula to calculate the required volume of DMSO:
Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)
For example, to prepare a 10 mM stock solution from 1 mg of this compound:
Volume (mL) = [1 mg / 249.70 g/mol ] / 0.010 mol/L = 0.400 mL or 400 µL
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solubilization: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. For higher concentrations, brief sonication in a water bath may be necessary to facilitate dissolution.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the section below.
Below is a table with pre-calculated DMSO volumes for preparing common stock concentrations from standard masses of this compound.
| Desired Stock Concentration | Mass of PHA-767491 HCl | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.00 mL |
| 5 mM | 1 mg | 800 µL |
| 10 mM | 1 mg | 400 µL |
| 1 mM | 5 mg | 20.0 mL |
| 5 mM | 5 mg | 4.00 mL |
| 10 mM | 5 mg | 2.00 mL |
Storage and Stability
Proper storage of the this compound stock solution is crucial for maintaining its biological activity.
-
Short-term storage (up to 1 month): Store the DMSO stock solution at -20°C.[1][2]
-
Long-term storage (up to 6 months): For extended storage, it is recommended to keep the aliquots at -80°C.[1][2]
Important Considerations:
-
Protect the stock solution from light.
-
Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
-
Some sources indicate that solutions may be unstable and recommend preparing them fresh.[3] It is advisable to monitor for any precipitation upon thawing. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.
Visualized Workflows and Pathways
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the sequential steps for preparing a this compound stock solution.
Simplified Signaling Pathway of PHA-767491
Caption: A diagram showing the inhibitory effect of PHA-767491 on Cdc7 and Cdk9, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHA-767491 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]
Application Notes and Protocols for Apoptosis Assay with PHA-767491 Hydrochloride Using Annexin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and quantifying apoptosis using the dual Cdc7/Cdk9 kinase inhibitor, PHA-767491 hydrochloride, followed by analysis with an Annexin V-based flow cytometry assay.
Introduction
This compound is a potent, ATP-competitive inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9), with IC50 values of 10 nM and 34 nM, respectively.[1] Inhibition of Cdc7 restricts the initiation of DNA replication, while inhibition of Cdk9 affects transcription.[2][3] In cancer research, PHA-767491 has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines, including glioblastoma and chronic lymphocytic leukemia (CLL).[4][5][6]
The Annexin V assay is a widely used method for detecting early-stage apoptosis.[7] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[7][8] Propidium iodide (PI) or other viability dyes are often used concurrently to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[9][10]
Mechanism of Action of PHA-767491 in Apoptosis Induction
PHA-767491 induces apoptosis through a dual-inhibition mechanism targeting two key cell cycle kinases:
-
Cdc7 Inhibition : As a crucial kinase for initiating DNA replication, Cdc7 phosphorylates the minichromosome maintenance (MCM) complex.[1] Inhibition of Cdc7 by PHA-767491 halts the initiation of DNA replication, leading to cell cycle arrest and, subsequently, apoptosis.[3][5] This is particularly effective in cancer cells experiencing replicative stress.[5][6]
-
Cdk9 Inhibition : Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[2] Inhibition of Cdk9 by PHA-767491 leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1.[4][11] The downregulation of Mcl-1 disrupts the balance of Bcl-2 family proteins, promoting the activation of the intrinsic apoptotic pathway.[4]
This dual mechanism makes PHA-767491 an effective inducer of apoptosis in cancer cells.
Figure 1: Simplified signaling pathway of PHA-767491-induced apoptosis.
Data Presentation: Efficacy of this compound
The following table summarizes the effective concentrations and observed outcomes of PHA-767491 treatment in different cancer cell lines as reported in the literature. This data can serve as a starting point for designing new experiments.
| Cell Line Type | Concentration Range | Incubation Time | Key Observations | Reference |
| Glioblastoma (U87-MG, U251-MG) | 2.5 µM - 10 µM | Not Specified | Significant decrease in cell viability and proliferation; induction of apoptosis. | [5][6] |
| Chronic Lymphocytic Leukemia (CLL) | 1 µM | 12 hours | Significant increase in Annexin V positive cells. | [4] |
| Various Human Cancer Cell Lines (Panel of 61) | Average IC50: 3.17 µM | Not Specified | Inhibition of cell proliferation. | [5] |
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.
Materials
-
This compound
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells of interest
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (contains Annexin V, PI, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
Protocol
Part 1: Cell Seeding and Treatment with PHA-767491
-
Cell Seeding : Seed cells (e.g., 1 x 10^6 cells in a T25 flask or an appropriate number in a multi-well plate) and allow them to adhere (for adherent cells) or stabilize for 24 hours.[9]
-
Prepare PHA-767491 Stock : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute to the desired working concentrations in cell culture medium.
-
Induce Apoptosis :
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of PHA-767491 (e.g., 1 µM, 5 µM, 10 µM).
-
Include a vehicle-treated control (medium with the same concentration of solvent used for the drug).
-
Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Part 2: Annexin V and PI Staining
-
Prepare 1X Binding Buffer : Dilute the 10X Binding Buffer with deionized water to create a 1X solution.[12] Prepare enough for all samples.
-
Harvest Cells :
-
Adherent Cells : Collect the culture supernatant, which contains floating apoptotic cells.[9] Wash the adherent cells with PBS, then detach them using trypsin or a gentle cell scraper. Combine these cells with the supernatant.
-
Suspension Cells : Collect the cells directly by centrifugation.
-
-
Cell Washing : Centrifuge the collected cells (e.g., at 400-600 x g for 5 minutes).[12] Discard the supernatant and wash the cell pellet once with cold PBS.[8] Centrifuge again and discard the supernatant.
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining :
-
Incubation : Incubate the samples for 15-20 minutes at room temperature in the dark.[8][10]
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube.[8] Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis : Analyze the samples on a flow cytometer as soon as possible. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Figure 2: Experimental workflow for the Annexin V apoptosis assay.
Data Interpretation
The flow cytometry data will allow for the quantification of different cell populations:
-
Live Cells : Annexin V-negative and PI-negative.
-
Early Apoptotic Cells : Annexin V-positive and PI-negative.[9]
-
Late Apoptotic/Necrotic Cells : Annexin V-positive and PI-positive.[9]
By comparing the percentage of apoptotic cells in the PHA-767491-treated samples to the vehicle-treated control, the pro-apoptotic efficacy of the compound can be determined.
References
- 1. apexbt.com [apexbt.com]
- 2. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell Cycle Analysis with PHA-767491 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
PHA-767491 is a potent and selective dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3][4][5] Cdc7 kinase plays a critical role in the initiation of DNA replication by phosphorylating components of the pre-replicative complex, thereby controlling the G1/S phase transition.[3][6][7] Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[6][8] By inhibiting both Cdc7 and Cdk9, PHA-767491 can effectively arrest cell cycle progression and induce apoptosis, making it a valuable tool for cancer research and drug development.[2][6][8][9][10]
These application notes provide a detailed protocol for analyzing the effects of PHA-767491 on the cell cycle of cultured mammalian cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action of PHA-767491
PHA-767491 exerts its anti-proliferative effects through a dual-inhibition mechanism:
-
Inhibition of Cdc7: By inhibiting Cdc7, PHA-767491 prevents the firing of replication origins, leading to a blockage of entry into the S phase and subsequent inhibition of DNA synthesis.[6][7][8] This results in an accumulation of cells in the G1 phase of the cell cycle.
-
Inhibition of Cdk9: Inhibition of Cdk9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1.[2][6][8] This disruption of survival signaling can trigger the intrinsic apoptotic pathway.
The combined effect is a potent blockade of cell proliferation and induction of cell death in cancer cells.
Figure 1: Simplified signaling pathway of PHA-767491 action.
Data Presentation: Expected Effects of PHA-767491 on Cell Cycle Distribution
Treatment of asynchronous cell populations with PHA-767491 is expected to cause a dose- and time-dependent increase in the proportion of cells in the G1 phase and a decrease in the S and G2/M phases. At higher concentrations or longer incubation times, an increase in the sub-G1 population, indicative of apoptotic cells with fragmented DNA, may be observed.
Table 1: Example of Expected Cell Cycle Distribution Following PHA-767491 Treatment
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 0 | 24 | 2.5 ± 0.5 | 45.2 ± 2.1 | 35.8 ± 1.9 | 16.5 ± 1.5 |
| PHA-767491 | 1 | 24 | 5.8 ± 0.9 | 65.3 ± 3.2 | 20.1 ± 2.5 | 8.8 ± 1.1 |
| PHA-767491 | 5 | 24 | 15.2 ± 2.3 | 70.1 ± 4.5 | 10.5 ± 1.8 | 4.2 ± 0.8 |
| PHA-767491 | 10 | 24 | 28.9 ± 3.1 | 60.5 ± 5.1 | 6.3 ± 1.2 | 4.3 ± 0.9 |
Note: These are hypothetical data for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and the specific IC50 of PHA-767491 for that cell line. The mean IC50 value for cell proliferation inhibition across a panel of 61 human cell lines was found to be 3.17µM.[3] In glioblastoma cell lines, the IC50 concentration was approximately 2.5 µM.[9]
Experimental Protocols
This section provides a detailed methodology for cell culture, treatment with PHA-767491, and subsequent cell cycle analysis by flow cytometry.
Figure 2: Experimental workflow for cell cycle analysis.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7, U2OS).
-
Cell Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
PHA-767491: Stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Dimethyl Sulfoxide (DMSO): Vehicle control.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For harvesting adherent cells.
-
70% Ethanol (B145695): Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow Cytometry Tubes
Protocol
-
Cell Seeding: a. Culture cells to ~70-80% confluency. b. Harvest the cells and perform a cell count. c. Seed the cells into 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Cell Treatment: a. Allow the cells to adhere and grow for 24 hours after seeding. b. Prepare serial dilutions of PHA-767491 in complete growth medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO. c. Remove the old medium from the wells and add the medium containing the desired concentrations of PHA-767491 or the vehicle control. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. Adherent cells: i. Aspirate the medium. ii. Wash the cells once with PBS. iii. Add trypsin-EDTA to detach the cells. iv. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. b. Suspension cells: i. Transfer the cell suspension directly to a centrifuge tube. c. Centrifuge the cells at 300 x g for 5 minutes.[11] d. Discard the supernatant and wash the cell pellet once with PBS.
-
Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[11][12] This helps to prevent cell clumping. c. Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at 4°C in 70% ethanol for several days.[11]
-
Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. b. Carefully decant the ethanol. c. Wash the cell pellet twice with PBS. d. Resuspend the cell pellet in 500 µL of PI staining solution.[11][13] e. Incubate at room temperature for 15-30 minutes in the dark.[12]
-
Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. c. Use a low flow rate to obtain better resolution of the DNA content peaks.[11] d. Collect data for at least 10,000-20,000 events per sample. e. Ensure to set the appropriate gates to exclude cell doublets and debris.
-
Data Analysis: a. Create a histogram of the PI fluorescence intensity (usually on a linear scale). b. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Figure 3: Logical flow of data analysis.
Troubleshooting
Table 2: Common Issues and Solutions in Cell Cycle Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (CV) of G1/G0 peaks | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Add ethanol dropwise while vortexing during fixation- Use a lower flow rate during acquisition |
| Excessive Debris | - Cell death due to over-trypsinization or harsh handling- Apoptosis/necrosis in the culture | - Optimize trypsinization time- Handle cells gently- Analyze a control sample to assess baseline cell health |
| Presence of a large Sub-G1 peak in control samples | - Unhealthy starting cell population | - Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment |
| No significant change in cell cycle distribution after treatment | - PHA-767491 concentration is too low- Incubation time is too short- Cell line is resistant | - Perform a dose-response experiment to determine the optimal concentration- Perform a time-course experiment- Verify the activity of the compound on a sensitive cell line |
Conclusion
The protocol described provides a robust method for evaluating the effects of the dual Cdc7/Cdk9 inhibitor, PHA-767491, on cell cycle progression. By quantifying the distribution of cells in different phases of the cell cycle, researchers can effectively characterize the cytostatic and cytotoxic effects of this compound, providing valuable insights for preclinical drug development and cancer biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechanisms of action of a dual Cdc7/Cdk9 kinase inhibitor against quiescent and proliferating CLL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Determination of PHA-767491 IC50 using a Kinase Assay
Introduction
PHA-767491 is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases involved in cell cycle regulation and transcription.[1] It is recognized as a dual inhibitor of Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[2][3][4] Cdc7 is a serine/threonine kinase crucial for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex.[1][5] Cdk9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a key step in promoting transcriptional elongation.[2][6] Due to the overexpression of these kinases in various cancer types, their inhibition presents a promising strategy for anticancer therapy.[7][8] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PHA-767491 against its primary kinase targets using a luminescence-based in vitro kinase assay.
Signaling Pathways
To understand the mechanism of action of PHA-767491, it is essential to visualize the signaling pathways in which its target kinases operate.
References
- 1. apexbt.com [apexbt.com]
- 2. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PHA-767491 Hydrochloride in High-Throughput Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-767491 hydrochloride is a potent, ATP-competitive small molecule inhibitor with a dual mechanism of action, targeting two key kinases involved in cell cycle progression and transcription: Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its ability to halt DNA replication initiation and disrupt transcriptional processes makes it a compound of significant interest in oncology research and drug development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize potential anticancer agents.
Mechanism of Action
PHA-767491 exerts its anti-proliferative effects by inhibiting two distinct kinases:
-
Cdc7 Kinase Inhibition: Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. DDK is a master regulator of DNA replication initiation. It phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the activation of the replicative helicase and the unwinding of DNA at replication origins.[4][5] By inhibiting Cdc7, PHA-767491 prevents MCM complex phosphorylation, thereby blocking the initiation of DNA synthesis and causing S-phase arrest.[6]
-
Cdk9 Kinase Inhibition: Cdk9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position.[7] This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing and transitioning it into a productive transcriptional elongation phase. Inhibition of Cdk9 by PHA-767491 leads to a decrease in RNAPII Ser2 phosphorylation, resulting in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis.
This dual mechanism allows PHA-767491 to target both the replication machinery and the transcriptional apparatus of cancer cells, leading to potent anti-proliferative and pro-apoptotic effects.
Signaling Pathway Diagrams
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Biochemical Assays | |||
| Cdc7 | Kinase Assay | 10 nM | [1][2][3] |
| Cdk9 | Kinase Assay | 34 nM | [1][2][3] |
| DDK (Cdc7/Dbf4) | Kinase Assay | 18.6 nM | [1] |
| Cdk2 | Kinase Assay | 240 - 1200 nM | [6] |
| Cdk1 | Kinase Assay | 250 - 1100 nM | |
| Cdk5 | Kinase Assay | 460 - 1000 nM | |
| MK2 | Kinase Assay | 171 nM | [3] |
| Cell-Based Assays | |||
| COLO-205 (Colon Cancer) | Proliferation | 1.3 - 1.54 µM | [1] |
| HCC1954 (Breast Cancer) | Proliferation | 0.64 µM | [1] |
| Glioblastoma (U87-MG, U251-MG) | Proliferation | ~2.5 - 10 µM | |
| Various Cancer Cell Lines (Mean) | Proliferation | 3.17 µM |
High-Throughput Screening Workflow
A typical HTS campaign involving PHA-767491 as a reference compound would follow a multi-stage process, starting with a primary screen to identify active compounds, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (Primary Screen)
This protocol is designed for a primary screen to identify compounds that inhibit cancer cell proliferation, using a luminescence-based ATP assay (e.g., Promega's CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., COLO-205)
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture-treated plates
-
Compound library plates (in DMSO)
-
This compound (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Acoustic liquid handler or pin tool for compound transfer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to the desired density (e.g., 1,000-5,000 cells/well, optimize for cell line).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate plates for 18-24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer 50-100 nL of compounds from the library plates to the assay plates. This results in a final screening concentration (e.g., 10 µM).
-
Add PHA-767491 (e.g., to a final concentration of 5 µM) to positive control wells.
-
Add an equivalent volume of DMSO to negative control wells.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Biochemical Kinase Assay (Cdc7 or Cdk9)
This protocol describes a generalized HTS-compatible biochemical kinase assay using a luminescence-based ADP detection method (e.g., Promega's ADP-Glo™).
Materials:
-
Recombinant human Cdc7/Dbf4 or Cdk9/Cyclin T1
-
Kinase-specific substrate (e.g., MCM2 peptide for Cdc7, CTD peptide for Cdk9)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (for IC50 determination)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of PHA-767491 in 100% DMSO. Further dilute the series in kinase assay buffer to a 4x final assay concentration.
-
Prepare a 4x solution of the kinase (Cdc7 or Cdk9) in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a 2x solution of the substrate and ATP in kinase assay buffer. A common ATP concentration is 10 µM.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x PHA-767491 dilutions to the wells of a 384-well plate.
-
Include positive control wells (with DMSO vehicle) and blank/negative control wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 4x kinase solution to all wells except the blanks.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Cover the plate and incubate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell-Based Target Engagement Assay (Western Blot for p-MCM2)
This protocol is to confirm that a hit compound inhibits the intended target (Cdc7) within the cell by measuring the phosphorylation of its substrate, MCM2. While not high-throughput, it is a critical secondary assay.
Materials:
-
Cancer cell line (e.g., U87-MG)
-
6-well or 12-well tissue culture plates
-
This compound and/or hit compounds
-
Phosphatase and protease inhibitor cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53), Rabbit anti-MCM2 (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of PHA-767491 or the hit compound for a specified time (e.g., 12-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-MCM2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total MCM2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated MCM2 to total MCM2 for each treatment condition. A dose-dependent decrease in this ratio indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Toxicity of PHA-767491 hydrochloride in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with PHA-767491 hydrochloride. The guides and FAQs address common challenges and provide detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive dual inhibitor of two serine/threonine kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2] Its inhibitory action on these kinases disrupts critical cellular processes, including DNA replication and transcription, leading to differential effects in normal versus cancer cells.
Q2: Why does PHA-767491 exhibit differential toxicity between normal and cancer cells?
A2: The differential toxicity stems from the distinct cellular responses to the inhibition of Cdc7 and Cdk9. In many cancer cells, which are often highly dependent on replicative processes and have compromised cell cycle checkpoints, inhibition by PHA-767491 leads to replicative stress and ultimately apoptosis (programmed cell death).[1][3] In contrast, normal cells typically respond to this inhibition by undergoing cell cycle arrest, allowing time for DNA repair and preventing entry into a problematic S-phase.[1]
Q3: What are the reported IC50 values for PHA-767491 in various cell lines?
A3: The half-maximal inhibitory concentration (IC50) of PHA-767491 varies across different cell lines. It generally shows higher potency in cancer cell lines compared to normal cell lines. See the data presentation section for a detailed table of IC50 values.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q5: What are the known off-target effects of PHA-767491?
A5: Besides its primary targets, Cdc7 and Cdk9, PHA-767491 has been shown to inhibit other kinases at higher concentrations, including CDK1, CDK2, and GSK-3β, though with significantly less potency.[4] Researchers should consider these off-target effects when interpreting experimental results.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference/Citation |
| Colo-205 | Human Colon Carcinoma | Cell Proliferation | 1.3 | [3] |
| HCC1954 | Human Breast Carcinoma | Cell Proliferation | 0.64 | [3] |
| U87-MG | Human Glioblastoma | Cell Viability | ~2.5 | [5] |
| U251-MG | Human Glioblastoma | Cell Viability | ~2.5 | [5] |
| Multiple Myeloma (KMS-18) | Human Multiple Myeloma | Cell Viability (ATP) | 2.3 (average) | [6] |
| Panel of 61 Human Cancer Cell Lines | Various Cancers | Cell Proliferation | 3.17 (average) | [4] |
| 3T3 | Mouse Embryonic Fibroblast (Normal) | Cell Cycle Progression | Not specified for IC50, but induces arrest | [1] |
| NHDF | Normal Human Dermal Fibroblasts | Cell Proliferation | Resistant | [4] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
This protocol is for determining the dose-dependent effect of PHA-767491 on the viability of adherent cell lines.
Materials:
-
This compound
-
Target cell line (e.g., U87-MG, Colo-205)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PHA-767491 in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours, or as recommended by the manufacturer.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol is for quantifying apoptosis in response to PHA-767491 treatment using flow cytometry.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of PHA-767491 and a vehicle control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with PHA-767491.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with PHA-767491 as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of PHA-767491 action.
Caption: General experimental workflow.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect of PHA-767491 | 1. Compound Degradation: PHA-767491 may be unstable in the cell culture medium over long incubation periods. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line. 3. Cell Line Resistance: Some cell lines may be inherently resistant to the effects of PHA-767491. | 1. Prepare fresh dilutions of PHA-767491 for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. 2. Perform a dose-response curve to determine the optimal effective concentration for your cell line. 3. Verify the expression levels of Cdc7 and Cdk9 in your cell line. Consider using a different cell line known to be sensitive to PHA-767491. |
| High background in apoptosis assay | 1. Rough Cell Handling: Excessive centrifugation speeds or harsh pipetting can damage cell membranes, leading to false positives. 2. Over-trypsinization: Prolonged exposure to trypsin can damage cells. | 1. Handle cells gently. Use lower centrifugation speeds (e.g., 200-300 x g). 2. Minimize trypsinization time and ensure complete neutralization of trypsin. |
| Poor resolution in cell cycle analysis | 1. Cell Clumping: Fixed cells can aggregate, leading to poor quality data. 2. Incomplete RNase Treatment: Residual RNA can bind to propidium iodide, causing peak broadening. | 1. Ensure a single-cell suspension before and after fixation. Pass the cell suspension through a cell strainer or gently pipette to break up clumps. 2. Ensure the RNase A in the staining solution is active and allow for sufficient incubation time. |
| High toxicity in normal cell lines | 1. High Concentration: The concentration of PHA-767491 may be too high, leading to off-target effects and general cytotoxicity. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PHA-767491 hydrochloride concentration for in vitro experiments
Technical Support Center: PHA-767491 Hydrochloride
Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the use of this inhibitor in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PHA-767491?
A1: PHA-767491 is a potent, ATP-competitive dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (Cdk9).[1][2] Its primary anticancer effect is through the inhibition of Cdc7, a critical kinase required for the initiation of DNA replication.[3] By inhibiting Cdc7, the compound prevents the phosphorylation of the Minichromosome Maintenance (MCM) complex, which blocks the activation of replication origins and halts DNA synthesis.[3][4] This action leads to cell cycle arrest and apoptosis in many cancer cell types.[3][5]
Q2: What are the enzymatic and cellular IC50 values for PHA-767491?
A2: The half-maximal inhibitory concentration (IC50) varies significantly between enzymatic assays and cell-based proliferation assays. The enzymatic IC50 values are in the low nanomolar range, while cellular IC50 values are typically in the micromolar range, depending on the cell line.
-
Enzymatic IC50: ~10 nM for Cdc7 and ~34 nM for Cdk9.[1][2][6]
-
Cellular IC50: The average IC50 for cell proliferation inhibition across a panel of 61 human cell lines was found to be 3.17 µM.[6] Specific examples are detailed in the data table below.
Q3: How should I dissolve and store this compound?
A3:
-
Solvent: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[6] While some sources report dissolving the hydrochloride salt in water, its aqueous solubility is generally poor.[5][6] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO.
-
Storage: Vendor datasheets indicate that solutions may be unstable.[2] It is strongly recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration for my in vitro experiment?
A4: A good starting point is to perform a dose-response curve centered around the known IC50 for a similar cell line. We recommend a range from 0.1 µM to 10 µM.
-
For initial cell viability or proliferation assays, a 72-hour treatment with concentrations of 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM will typically reveal the sensitivity of your cell line.[5]
-
For mechanistic studies, such as analyzing the phosphorylation of the MCM2 protein, a concentration of 2-10 µM for 12-24 hours is often effective.[1][5]
Q5: Are there any known off-target effects or resistance mechanisms?
A5: Yes, besides its primary targets Cdc7 and Cdk9, PHA-767491 has been shown to inhibit other kinases, such as Cdk2, albeit with lower potency.[6][7] This off-target activity may contribute to its overall cellular effects.[8] Some cell lines, like MCF7, have demonstrated resistance to the compound.[6]
Data Summary Tables
Table 1: In Vitro IC50 Values of PHA-767491 in Various Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| U87-MG | Glioblastoma | Cell Viability | ~2.5 | [5] |
| U251-MG | Glioblastoma | Cell Viability | ~2.5 | [5] |
| HCC1954 | Breast Cancer | Proliferation | 0.64 | [1] |
| Colo-205 | Colon Carcinoma | Proliferation | 1.3 | [1] |
| HepG2 | Hepatocellular Carcinoma | Viability (GI50) | 0.3 | [9] |
| Huh7 | Hepatocellular Carcinoma | Viability (GI50) | 0.4 | [9] |
| Average (61 lines) | Various | Proliferation | 3.17 |[6] |
Table 2: Recommended Starting Concentrations for Common Assays
| Experiment Type | Recommended Concentration Range | Typical Incubation Time | Key Readout |
|---|---|---|---|
| Cell Proliferation/Viability | 0.1 µM - 10 µM | 48 - 72 hours | IC50 determination (e.g., MTT, BrdU) |
| Apoptosis Assay | 1 µM - 10 µM | 24 - 48 hours | Caspase activation, Annexin V staining |
| Target Engagement (p-MCM2) | 2 µM - 10 µM | 12 - 24 hours | Western Blot for phosphorylated MCM2 |
| Cell Cycle Analysis | 1 µM - 5 µM | 24 hours | DNA content via flow cytometry |
Visual Guides & Workflows
Caption: Mechanism of action for PHA-767491.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
Instability of PHA-767491 hydrochloride solutions and proper handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of PHA-767491 hydrochloride, focusing on its known solution instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both water and DMSO, with a reported solubility of up to 100 mM in each. For cell culture experiments, dissolving in nuclease-free water to create a stock solution is a documented method.[1] Alternatively, DMSO can be used.
Q2: How should I store the powdered form of this compound?
A2: The solid, powdered form of this compound should be desiccated at room temperature for storage.
Q3: What is the recommended storage condition for stock solutions?
A3: this compound solutions are known to be unstable.[2] It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -20°C. A fresh aliquot should be used for each experiment to avoid freeze-thaw cycles.[1]
Q4: For how long can I store the stock solutions?
A4: While preparing fresh is strongly advised, if storage is necessary, aliquoted stock solutions can be stored at -20°C. One study describes the preparation of a 5 mM stock solution in nuclease-free water, which is then aliquoted and stored at -20°C, with a fresh aliquot being used for each experiment.[1]
Q5: Can I subject my stock solution to multiple freeze-thaw cycles?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles. The instability of this compound in solution means that its potency can decrease with each cycle. Preparing single-use aliquots is the best practice to ensure consistent experimental results.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results (e.g., reduced inhibition of cell proliferation). | Degradation of this compound in solution. | 1. Prepare a fresh stock solution of this compound immediately before use. 2. If using a previously prepared stock, ensure it was stored as single-use aliquots at -20°C and that the aliquot was not subjected to a prior freeze-thaw cycle.[1] 3. For your next experiment, use a freshly prepared solution and compare the results to those obtained with the stored stock to assess its viability. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or degradation. | 1. Ensure the concentration of your stock solution does not exceed the recommended solubility (e.g., 100 mM in water or DMSO). 2. If dissolving in water, consider using nuclease-free water as documented in protocols.[1] 3. If a precipitate is observed, discard the solution and prepare a fresh stock. |
| Variability between experiments conducted on different days. | Inconsistent potency of the this compound solution. | 1. Standardize your protocol to always use a freshly prepared solution for each experiment. 2. If using aliquots, ensure they are from the same initial stock preparation and have been stored under identical conditions. Use a new aliquot for each experimental day.[1] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Inhibitory Concentrations (IC50)
| Target | IC50 |
| Cdc7 | 10 nM |
| Cdk9 | 34 nM |
Note: The IC50 values for PHA-767491 can vary depending on the cell line and experimental conditions. For example, in glioblastoma cell lines U87-MG and U251-MG, the IC50 for cell viability was found to be approximately 2.5 µM after 72 hours of treatment.[1]
Experimental Protocols
Protocol for Preparation of a 5 mM Stock Solution in Water
This protocol is adapted from a study on glioblastoma cells.[1]
-
Materials:
-
Lyophilized this compound
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of lyophilized this compound to prepare a 5 mM solution. (Molecular Weight: 249.7 g/mol )
-
Dissolve the calculated mass of this compound in the appropriate volume of nuclease-free water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the 5 mM stock solution into single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
For each experiment, thaw one aliquot and dilute it to the desired final concentration in your cell culture medium or experimental buffer.
-
Discard any unused portion of the thawed aliquot. Do not re-freeze.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for PHA-767491 HCl handling.
Caption: Troubleshooting logic for PHA-767491 HCl experiments.
References
Addressing inconsistent experimental results with PHA-767491 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-767491 hydrochloride. Our goal is to help you address inconsistent experimental results and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of two key cell cycle kinases: Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary role is to block the initiation of DNA replication.[4][5] By inhibiting Cdc7, it prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the activation of replication origins.[4][6] Inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), can affect the transcription of various genes.
Q2: What are the known off-target effects of this compound?
While PHA-767491 is a potent inhibitor of Cdc7 and Cdk9, it also exhibits inhibitory activity against other kinases, most notably Cyclin-Dependent Kinase 2 (CDK2).[1][7] This off-target activity can contribute to its anti-proliferative effects by impacting the Rb-E2F pathway, which regulates the transcription of genes necessary for S-phase entry, such as cyclin A and cyclin E.[7][8] Researchers should be aware of these off-target effects, as they can lead to misinterpretation of experimental results.[7]
Q3: What are the typical biological outcomes of treating cells with this compound?
Treatment with this compound typically leads to a reduction in DNA synthesis by preventing the activation of replication origins.[4][5] This can result in cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[4][5][9] The compound has been shown to suppress cell proliferation, migration, and invasion in various cancer models.[1][9][10]
Q4: What are recommended starting concentrations for in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values for cell viability and proliferation range from the nanomolar to the low micromolar range. For example, the IC50 for Cdc7 inhibition is approximately 10 nM, while for Cdk9 it is around 34 nM.[1][2][3] However, cellular IC50 values for anti-proliferative effects are often higher. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Q1: I am not observing the expected level of apoptosis in my cell line after treatment with this compound. What could be the reason?
-
Cell Line Specificity: The apoptotic response to PHA-767491 can be cell-line dependent. Some cell lines may be more resistant to its effects. It is advisable to include a positive control cell line known to undergo apoptosis in response to this inhibitor.
-
Compound Stability and Handling: this compound solutions can be unstable.[3] It is recommended to prepare fresh stock solutions or use small, pre-packaged aliquots to avoid repeated freeze-thaw cycles.[1][3] Lyophilized powder should be stored at -20°C.[9]
-
Concentration and Treatment Duration: The concentration and duration of treatment may need to be optimized. A dose-response and time-course experiment is crucial to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Off-Target Effects vs. On-Target Effects: Consider that the observed phenotype may be a result of a combination of on-target (Cdc7/Cdk9 inhibition) and off-target (e.g., CDK2 inhibition) effects.[7] Comparing your results with other, more specific Cdc7 or Cdk9 inhibitors might help dissect the underlying mechanism.
Q2: My experimental results with this compound are inconsistent with published data or with results from a similar inhibitor like XL-413. Why?
-
Different Mechanisms of Action: Although both PHA-767491 and XL-413 are Cdc7 inhibitors, they can have different effects on the cell cycle. For instance, PHA-767491 has been shown to be a potent inhibitor of the initiation phase of DNA replication, while XL-413 may have a weaker effect on initiation and a greater impact on replication fork progression.[7]
-
Off-Target Activity: PHA-767491's inhibition of CDK2 can lead to different cellular outcomes compared to more specific DDK inhibitors.[7] This can manifest as a more potent anti-proliferative effect in certain cell lines.[7]
-
Experimental Conditions: Minor variations in experimental protocols, such as cell density, media components, or passage number, can lead to different results. Ensure your protocol is standardized and consistent.
Q3: I am observing unexpected changes in the expression of cell cycle-related proteins that are not directly downstream of Cdc7. What is happening?
This is likely due to the off-target effects of PHA-767491, particularly its inhibition of Cdk9 and CDK2.[7]
-
Cdk9 Inhibition: As a component of P-TEFb, Cdk9 plays a role in transcriptional elongation. Its inhibition can lead to widespread changes in gene expression.
-
CDK2 Inhibition: Inhibition of CDK2 can affect the Rb-E2F pathway, leading to altered transcription of E2F target genes like cyclin A and cyclin E.[7][8] To confirm this, you could compare the effects of PHA-767491 with those of a specific CDK2 inhibitor.[7]
Quantitative Data Summary
Table 1: IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 (nM) |
| Cdc7 | 10[1][3] |
| Cdk9 | 34[1][3] |
| CDK2 | 240[1] |
| CDK1 | 250[1] |
| CDK5 | 460[1] |
| GSK3-β | 220[1] |
Table 2: Cellular IC50 Values of this compound for Proliferation Inhibition
| Cell Line | IC50 (µM) |
| Glioblastoma (U87-MG, U251-MG) | ~2.5[2][9] |
| HCC1954 | 0.64[11] |
| Colo-205 | 1.3[11] |
| Mean (panel of cancer cell lines) | 3.17[9] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
The following diagram illustrates the primary mechanism of action of this compound, highlighting its dual inhibitory effect on Cdc7 and Cdk9, and its off-target effect on CDK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
Technical Support Center: Understanding the Phenotypic Effects of PHA-767491 Hydrochloride on T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PHA-767491 hydrochloride and its effects on T-cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] Its primary function is to impede the initiation of DNA replication and transcriptional regulation, which are critical for cell cycle progression and survival.[4][5]
Q2: What are the expected effects of PHA-767491 on T-cell populations?
Given its mechanism of action, PHA-767491 is expected to suppress T-cell activation, proliferation, and effector functions.[1][2] This is achieved through the inhibition of key signaling pathways downstream of the T-cell receptor (TCR).[1][2]
Q3: What are some of the unexpected phenotypic effects observed in T-cells treated with PHA-767491?
Beyond its expected anti-proliferative effects, PHA-767491 has been shown to have unexpected effects on early T-cell receptor signaling.[1] Research indicates that the compound can affect TCR signal transduction in ways not directly attributable to the inhibition of DNA helicase activity or RNA polymerase II.[1] For instance, it can impair TCR recycling and reduce the association of Cdc7 with its activator Dbf4 and the MCM2 complex upon TCR stimulation.[1]
Q4: Does PHA-767491 induce apoptosis in T-cells?
Yes, PHA-767491 can induce apoptosis in T-cells. In unstimulated Jurkat T-cells, a high proportion of cell death is observed within 24 hours of treatment.[1] The compound has been shown to suppress the activation of caspase-3 in stimulated mouse thymocytes.[1][6]
Q5: What is the effective concentration range for PHA-767491 in T-cell experiments?
The effective concentration of PHA-767491 can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations ranging from 0.1 µM to 10 µM are effective in inhibiting T-cell activation and proliferation, with reported IC50 values for cell proliferation inhibition being around 0.6 µM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of T-cell proliferation | Suboptimal drug concentration: The concentration of PHA-767491 may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific T-cell type and experimental conditions. A common starting range is 0.1 µM to 10 µM.[1] |
| Cell density: High cell density can reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density. Refer to established protocols for your specific T-cell type. | |
| Drug stability: this compound solution may have degraded. | Prepare fresh solutions of PHA-767491 for each experiment. Store stock solutions as recommended by the manufacturer. | |
| High levels of unexpected cell death in control (unstimulated) T-cells | Inherent toxicity at high concentrations: PHA-767491 can induce apoptosis even in unstimulated cells at higher concentrations.[1] | Use a lower concentration of the inhibitor or shorten the incubation time. Perform a toxicity assay to determine the maximum non-toxic concentration for your specific cells. |
| Solvent toxicity: The solvent used to dissolve PHA-767491 (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic. Include a vehicle-only control in your experiments. | |
| Variability in the suppression of activation markers (e.g., CD69, CD25) | Timing of analysis: The expression of activation markers is time-dependent. | Perform a time-course experiment to identify the optimal time point for analyzing the expression of specific activation markers following T-cell stimulation and PHA-767491 treatment.[1][6] |
| Stimulation method: The strength and type of T-cell stimulation can influence the degree of inhibition. | Standardize your stimulation protocol (e.g., concentration of anti-CD3/CD28 antibodies, plate-bound vs. beads). | |
| Inconsistent effects on downstream signaling pathways (e.g., Erk phosphorylation) | Cell state: The activation state of the T-cells at the start of the experiment can affect the signaling response. | Ensure T-cells are in a resting state before stimulation. This can be achieved by serum starvation or culturing in the absence of stimuli for a defined period. |
| Lysate preparation and analysis: Improper sample handling can lead to degradation of phosphorylated proteins. | Use appropriate phosphatase inhibitors during cell lysis and ensure proper storage of lysates. Optimize western blotting or flow cytometry protocols for detecting phosphorylated proteins. |
Quantitative Data Summary
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Cdc7 Kinase Activity | Purified enzyme | 10 nM | [3][7] |
| Cdk9 Kinase Activity | Purified enzyme | 34 nM | [3][7] |
| Cell Proliferation | Average of 61 human tumor cell lines | ~3.17 µM | [3] |
| Cell Proliferation | HCC1954 cells | 0.64 µM | [7] |
| Cell Proliferation | Colo-205 cells | 1.3 µM | [7] |
Table 2: Summary of Phenotypic Effects of PHA-767491 on T-Cells
| Phenotypic Effect | T-Cell Type | Treatment Conditions | Observed Outcome | Reference |
| Suppression of Activation Markers (CD69, CD25) | Mouse peripheral T lymphocytes | Stimulated with plate-bound anti-CD3 for 3, 17, or 72h | Dose-dependent suppression of CD69 and CD25 expression. | [1][6] |
| Inhibition of Proliferation | Jurkat cells | Unstimulated or stimulated with anti-CD3/CD28 beads for 72h | Increased cell death in unstimulated cells; inhibition of proliferation in stimulated cells. | [1] |
| Induction of Apoptosis | Mouse thymocytes | Stimulated with anti-CD3/CD28 beads for 17h | Suppression of active caspase-3 expression. | [1][6] |
| Viability | Primary mouse thymocytes and stimulated peripheral T lymphocytes | 10 µM PHA-767491 for 17h | No significant effect on viability at this time point. | [1][6] |
Experimental Protocols
1. T-Cell Activation and Proliferation Assay
-
Objective: To assess the effect of PHA-767491 on T-cell activation and proliferation.
-
Materials:
-
Primary T-cells or T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
This compound
-
T-cell stimulation reagents (e.g., plate-bound anti-CD3 and anti-CD28 antibodies, or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
-
Methodology:
-
Label T-cells with CFSE according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of PHA-767491 or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or beads.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to measure cell proliferation.
-
In parallel, stain for activation markers such as CD69 and CD25 to assess T-cell activation.
-
2. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of PHA-767491 on T-cell signaling pathways.
-
Materials:
-
T-cells
-
This compound
-
T-cell stimulation reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against proteins of interest (e.g., phospho-Erk, phospho-MCM2, total Erk, total MCM2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Methodology:
-
Culture T-cells and treat with PHA-767491 or vehicle control.
-
Stimulate the T-cells for the desired time points.
-
Lyse the cells on ice using lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Visualizations
Caption: Inhibition of T-Cell Activation and Proliferation by PHA-767491.
Caption: General Experimental Workflow for Studying PHA-767491 Effects on T-Cells.
Caption: Troubleshooting Logic for Unexpected Results with PHA-767491.
References
- 1. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
Bioavailability challenges with PHA-767491 hydrochloride in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-767491 hydrochloride. The information addresses common challenges related to its bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (Cdk9).[1][2] Its primary mechanism of action involves the inhibition of DNA replication initiation by preventing the phosphorylation of the minichromosome maintenance (MCM) complex by Cdc7.[1][2] Additionally, its inhibition of Cdk9 can affect transcription and induce apoptosis.[1]
Q2: What are the main challenges associated with the in vivo use of this compound?
The primary challenge for in vivo applications, particularly oral administration, is its low bioavailability. This is largely attributed to poor membrane permeability. This limits the ability to achieve therapeutic concentrations in target tissues.
Q3: Are there any known strategies to improve the bioavailability of this compound?
Yes, formulation strategies are crucial. One promising approach is the encapsulation of PHA-767491 into biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). This method has been shown to enhance the permeability of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low or undetectable plasma concentrations after oral administration.
-
Possible Cause: Poor absorption due to low aqueous solubility and low membrane permeability.
-
Troubleshooting Steps:
-
Formulation Optimization: Avoid simple aqueous solutions for oral gavage. Consider formulating this compound in a vehicle known to improve the solubility and absorption of poorly permeable compounds. Examples include:
-
A mixture of PEG 400 and Labrasol®.
-
Encapsulation in PLGA nanoparticles.
-
-
Particle Size Reduction: If using a suspension, ensure the particle size of the compound is minimized to enhance dissolution.
-
Route of Administration: If oral administration consistently fails to produce adequate exposure, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers and establish a pharmacokinetic baseline.
-
Issue 2: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent dosing of a suspension, or variability in gastrointestinal absorption.
-
Troubleshooting Steps:
-
Homogenize Suspension: If using a suspension, ensure it is thoroughly homogenized before and during dosing to provide a consistent dose to each animal.
-
Use a Solution: Whenever possible, use a clear, homogenous solution for dosing to minimize variability. This may require the use of co-solvents or other formulation excipients.
-
Fasting: Ensure animals are fasted for a consistent period before oral dosing, as food can significantly impact the absorption of some compounds.
-
Issue 3: Lack of in vivo efficacy despite achieving target plasma concentrations.
-
Possible Cause:
-
Rapid metabolism and clearance.
-
Poor penetration into the target tissue (e.g., tumor, central nervous system).
-
The plasma concentration achieved is not maintained for a sufficient duration to exert a therapeutic effect.
-
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a full pharmacokinetic study with both intravenous and oral administration to determine key parameters like clearance, volume of distribution, and half-life. Correlate these parameters with the pharmacodynamic response in the target tissue.
-
Tissue Distribution Studies: Measure the concentration of PHA-767491 in the target tissue (e.g., tumor) in addition to plasma to assess tissue penetration.
-
Dosing Regimen Optimization: Based on the PK/PD data, adjust the dosing regimen (e.g., more frequent administration, continuous infusion) to maintain the target concentration for the required duration.
-
Nanoparticle Formulation: For targeted delivery and to overcome barriers like the blood-brain barrier, consider using a nanoparticle formulation.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Oral Administration | Intravenous Administration |
| Dose | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (ng*h/mL) | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Oral Bioavailability (%) | Data Not Available | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of PHA-767491-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from a method described to improve the permeability of PHA-767491.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and PHA-767491 in acetone.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a surfactant solution.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The organic solvent will diffuse into the aqueous phase, causing the PLGA and encapsulated PHA-767491 to precipitate as nanoparticles.
-
Solvent Evaporation: Leave the resulting nano-suspension under stirring in a fume hood overnight to allow for the complete evaporation of the acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and any non-encapsulated drug. Repeat the centrifugation and washing steps.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for size, surface charge, and drug loading efficiency.
Mandatory Visualizations
Signaling Pathway
Caption: Dual inhibitory action of PHA-767491 on cell cycle and transcription.
Experimental Workflow
Caption: Workflow for nanoparticle formulation and in vivo testing.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
Minimizing experimental artifacts with PHA-767491 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental artifacts when working with PHA-767491 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive dual inhibitor of Cell Division Cycle 7 (Cdc7) kinase and Cyclin-Dependent Kinase 9 (Cdk9).[1][2][3] It plays a crucial role in the initiation of DNA replication by preventing the activation of replication origins.[4] Unlike some other DNA synthesis inhibitors, it does not impede replication fork progression or trigger a sustained DNA damage response.[4]
Q2: What are the common research applications for this compound?
Due to its role in inhibiting DNA replication and inducing apoptosis, this compound is primarily investigated for its anti-tumor activity in various cancer cell lines and preclinical models.[4][5] It has also been studied for its potential in treating neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) by reducing the phosphorylation of TDP-43.[6][7]
Q3: How should I dissolve and store this compound?
Lyophilized this compound can be dissolved in nuclease-free water to create a stock solution, for example, at a concentration of 5 mM.[5] It is also soluble in DMSO.[1] For storage, it is recommended to aliquot the stock solution and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is important to use a fresh aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[2][5] Note that solutions of PHA-767491 are reported to be unstable, and preparing them fresh is recommended.[3]
Q4: Does this compound have off-target effects?
Yes, while PHA-767491 is a potent inhibitor of Cdc7 and Cdk9, it also exhibits inhibitory activity against other kinases, particularly other cyclin-dependent kinases (CDKs) like CDK1, CDK2, and CDK5, as well as GSK3-β, though at higher concentrations.[2][8] These off-target effects, especially on the CDK2-Rb-E2F pathway, can contribute to its anti-proliferative effects and should be considered when interpreting experimental results.[9][10]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Compound Instability. PHA-767491 solutions can be unstable.[3]
-
Solution: Always prepare fresh stock solutions from powder for each experiment. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. The confluency and health of your cells can impact their response to treatment.
-
Solution: Ensure cells are in the logarithmic growth phase and at a consistent seeding density for all experiments.
-
-
Possible Cause 3: Low Cell Permeability. While generally cell-permeable for many cancer cell lines, its permeability can be a limiting factor, especially for in vivo studies targeting the central nervous system.[6][7]
-
Solution: For in vitro work, ensure adequate incubation time. For in vivo CNS applications, consider drug delivery systems like nanoparticles to enhance permeability.[6]
-
Problem 2: High levels of unexpected apoptosis or cell death.
-
Possible Cause 1: Off-Target Effects. Inhibition of other essential kinases, such as CDK1 and CDK2, can lead to broad cellular toxicity.[2][9]
-
Solution: Use the lowest effective concentration of PHA-767491 determined from a dose-response curve. Consider using more specific inhibitors for other CDKs as controls to delineate the effects.
-
-
Possible Cause 2: p53-Independent Apoptosis. PHA-767491 can induce apoptosis regardless of the p53 status of the cells.[5]
Problem 3: Difficulty replicating published IC50 values.
-
Possible Cause 1: Differences in Experimental Protocols. IC50 values are highly dependent on the cell line used, seeding density, and duration of treatment.[5]
-
Solution: Carefully replicate the experimental conditions of the cited study, including the specific cell line, incubation time (e.g., 72 hours for proliferation assays), and the cell viability assay used (e.g., CellTiter-Glo).[1]
-
-
Possible Cause 2: Purity of the Compound. The purity of the this compound can affect its activity.
-
Solution: Ensure you are using a high-purity compound from a reputable supplier.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of PHA-767491
| Target Kinase | IC50 (nM) | Reference(s) |
| Cdc7 | 10 | [1][2][3] |
| Cdk9 | 34 | [1][2][3] |
| GSK3-β | 220 | [2] |
| Cdk2 | 240 | [2] |
| Cdk1 | 250 | [2] |
| Cdk5 | 460 | [2] |
Table 2: Cellular Activity of PHA-767491 in Different Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| HCC1954 | Proliferation | 0.64 | [1][11] |
| Colo-205 | Proliferation | 1.3 | [1][11] |
| U87-MG | Viability | ~2.5 | [1][5] |
| U251-MG | Viability | ~2.5 | [1][5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate 2,500 cells per well in a 96-well plate.[1] For some cell lines like U87-MG and U251-MG, 5x10³ cells per well can be used.[5]
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C.[1][5]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-10 µM).[1][5]
-
Viability Measurement: Measure cell viability using an appropriate assay, such as the CellTiter-Glo luminescent cell viability assay, which measures ATP content.[1]
-
Data Analysis: Calculate IC50 values using appropriate software like GraphPad Prism.[1]
Protocol 2: Apoptosis Assay (DNA Fragmentation)
-
Cell Treatment: Treat glioblastoma cells (e.g., U87-MG, U251-MG) with this compound (e.g., at the IC50 concentration) for 24 hours.[5]
-
DNA Fragmentation Analysis: Utilize a cell death detection ELISA kit to quantify cytoplasmic histone-associated DNA fragments.
-
Data Interpretation: An increase in the absorbance reading compared to the control group indicates an increase in apoptosis.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for PHA-767491 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Brain Permeability of PHA-767491, a Cell Division Cycle 7 Kinase Inhibitor, with Biodegradable Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
Validation & Comparative
Validating the On-Target Effects of PHA-767491 Hydrochloride on Mcm2 Phosphorylation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PHA-767491 hydrochloride's performance in inhibiting Mcm2 phosphorylation, a critical step in the initiation of DNA replication. We present supporting experimental data, detailed protocols for validation, and a comparison with alternative inhibitors.
This compound is a potent small molecule inhibitor that has garnered significant interest for its anti-tumor activities.[1][2] It functions as a dual inhibitor of Cell division cycle 7 (Cdc7) and Cyclin-dependent kinase 9 (Cdk9), two key kinases involved in cell cycle regulation and transcription.[3][4] A primary mechanism through which PHA-767491 exerts its anti-proliferative effects is by inhibiting Cdc7-mediated phosphorylation of the minichromosome maintenance 2 (Mcm2) protein, a core component of the replicative helicase.[2][5] This inhibition prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[2][6]
Signaling Pathway of Mcm2 Phosphorylation and its Inhibition
The initiation of DNA replication is a tightly regulated process. The Mcm2-7 complex is loaded onto chromatin in an inactive state during the G1 phase. For replication to begin, Cdc7, in complex with its regulatory subunit Dbf4 (forming the DDK complex), must phosphorylate Mcm2.[5][7] This phosphorylation event is a prerequisite for the recruitment of other replication factors, such as Cdc45 and the GINS complex, to form the active CMG (Cdc45-Mcm2-7-GINS) helicase, which unwinds DNA at the replication origins.[8] PHA-767491 directly inhibits the kinase activity of Cdc7, thereby preventing Mcm2 phosphorylation and halting the entire downstream process of replication initiation.
Caption: Cdc7-mediated Mcm2 phosphorylation pathway and its inhibition by PHA-767491.
Comparative Performance Data
This compound is a potent inhibitor of Cdc7 kinase with a reported IC50 of 10 nM.[3][4] However, it also exhibits activity against Cdk9 (IC50 = 34 nM) and other kinases at higher concentrations, which should be considered when interpreting experimental results.[3] Its on-target effect of inhibiting Mcm2 phosphorylation has been demonstrated in multiple cancer cell lines.[2][9][10]
For comparison, XL-413 is another potent DDK inhibitor. While both compounds effectively inhibit the purified DDK enzyme, their activities in cell-based assays can differ significantly, highlighting the importance of cellular bioavailability and off-target effects.[10]
| Parameter | This compound | XL-413 | Reference |
| Target | Cdc7/DDK | Cdc7/DDK | |
| IC50 (Cdc7/DDK, in vitro) | 10 nM | Low nM | [3][10] |
| Secondary Target | Cdk9 | Highly Selective for DDK | |
| IC50 (Cdk9, in vitro) | 34 nM | N/A | [3][4] |
| Other Kinase Targets (IC50) | Cdk2 (240 nM), Cdk1 (250 nM), GSK3-β (220 nM), Cdk5 (460 nM) | N/A | [3] |
| Effect on Mcm2 Phosphorylation | Complete abolition at 2 µM in HCC1954 cells.[10] Significant reduction at 10 µM in U87-MG and U251-MG cells.[2] | Modest decrease at 5 µM in HCC1954 cells.[10] | [2][10] |
| Anti-proliferative IC50 | 0.64 µM (HCC1954), 1.3 µM (Colo-205) | 22.9 µM (HCC1954), 1.1 µM (Colo-205) | [10] |
Experimental Protocols
Validating the on-target effects of PHA-767491 requires specific assays to measure both direct kinase inhibition and the downstream cellular consequences.
In Vitro Cdc7/Dbf4 Kinase Assay
This assay quantifies the direct inhibitory effect of PHA-767491 on the enzymatic activity of the DDK complex.
-
Objective: To determine the IC50 value of PHA-767491 for Cdc7 kinase.
-
Materials:
-
Purified recombinant human Cdc7/Dbf4 (DDK) complex.
-
Substrate: Recombinant Mcm2 protein or a synthetic peptide substrate.
-
This compound stock solution.
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
SDS-PAGE equipment, phosphorescence imager, or ELISA reader.
-
-
Procedure:
-
Pre-incubate a fixed amount of purified DDK (e.g., 20 ng) with serially diluted concentrations of PHA-767491 for 5-10 minutes at room temperature.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing the Mcm2 substrate and ATP (e.g., 1.5 µM cold ATP and 10 µCi [γ-³²P]ATP).
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated Mcm2 substrate by autoradiography.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of PHA-767491 relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Mcm2 Phosphorylation
This cell-based assay confirms that PHA-767491 inhibits Mcm2 phosphorylation in a cellular context.
-
Objective: To assess the level of phosphorylated Mcm2 in cells treated with PHA-767491.
-
Materials:
-
Cancer cell line of interest (e.g., U87-MG, HCC1954).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Mcm2 (Ser40/41 or Ser53), anti-total Mcm2, and anti-loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of PHA-767491 (e.g., 0-10 µM) or a vehicle control for a specified time (e.g., 12-24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Mcm2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies for total Mcm2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Mcm2 to total Mcm2.
-
Experimental Workflow for On-Target Validation
The following diagram illustrates a typical workflow for validating the on-target effects of a kinase inhibitor like PHA-767491 on its cellular substrate.
Caption: Workflow for validating Mcm2 phosphorylation inhibition by Western Blot.
References
- 1. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7-kinase inhibitor this compound suppresses glioblastoma growth and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of MCM2–7 protein phosphorylation in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Isolation of the Cdc45/Mcm2–7/GINS (CMG) complex, a candidate for the eukaryotic DNA replication fork helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 11. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Cell Lines: Unpacking the Efficacy of PHA-767491 and XL-413
A comprehensive analysis of two prominent kinase inhibitors reveals distinct efficacy profiles, underpinned by differences in their molecular targets and cellular bioavailability. While both PHA-767491 and XL-413 target the cell division cycle 7 (Cdc7) kinase, a critical regulator of DNA replication, their broader inhibitory spectrum and performance in cancer cell lines diverge significantly.
This guide provides a detailed comparison of PHA-767491 and XL-413, presenting experimental data on their efficacy, outlining the methodologies used in key studies, and visualizing the cellular pathways they modulate. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two inhibitors.
Unveiling the Molecular Mechanisms
PHA-767491 is a dual inhibitor, targeting not only Cdc7 but also cyclin-dependent kinase 9 (Cdk9). This dual action allows it to interfere with both the initiation of DNA replication, through Cdc7 inhibition, and the transcription of anti-apoptotic proteins like Mcl-1, via Cdk9 inhibition, thereby promoting cell death. Furthermore, studies have revealed that PHA-767491 also inhibits CDK2, impacting the RB-E2F signaling pathway, which is crucial for cell cycle progression.
In contrast, XL-413 is a more selective and potent inhibitor of Cdc7 kinase. Its primary mechanism of action is the inhibition of the phosphorylation of minichromosome maintenance complex component 2 (MCM2), a key substrate of Cdc7, which leads to a halt in S-phase progression and the induction of apoptosis. While highly potent in biochemical assays, its efficacy in cellular models appears to be limited in many cancer cell lines, a phenomenon attributed to poor cellular bioavailability.
Comparative Efficacy in Cancer Cell Lines
Experimental data from various studies consistently demonstrates that PHA-767491 exhibits a broader and more potent anti-proliferative effect across a range of cancer cell lines compared to XL-413.
A key comparative study evaluated both inhibitors in a panel of ten cancer cell lines. The findings revealed that while PHA-767491 significantly inhibited the proliferation of all tested cell lines, XL-413 showed significant activity in only one, the colon cancer cell line Colo-205. This stark difference in cellular efficacy is a critical consideration for their potential therapeutic applications.
Below is a summary of the half-maximal inhibitory concentration (IC50) values for both compounds in various cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | PHA-767491 IC50 (µM) | XL-413 IC50 (µM) | Reference |
| HCC1954 | Breast Cancer | 0.64 | 22.9 | |
| Colo-205 | Colon Cancer | 1.3 | 1.1 | |
| HeLa | Cervical Cancer | - | - | |
| HCC1187 | Breast Cancer | - | - | |
| MCF-7 | Breast Cancer | - | - | |
| MDA-MB-453 | Breast Cancer | - | - | |
| U87-MG | Glioblastoma | ~2.5 - 10 (effective conc.) | - | |
| U251-MG | Glioblastoma | ~2.5 - 10 (effective conc.) | - |
Note: A dash (-) indicates that the specific IC50 value was not provided in the cited sources for that particular cell line.
Delving into the Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PHA-767491 and XL-413.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the inhibitors on the growth and proliferation of cancer cells.
Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a density of 2,500 to 5,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of PHA-767491 or XL-413 is prepared in the growth medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control (DMSO) is added to each well.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement: The plates are equilibrated to room temperature for 30 minutes. An equal volume (100 µL) of CellTiter-Glo® reagent is added to each well. The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate-reading luminometer. The results are typically expressed as a percentage of the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assays
Objective: To quantify the induction of apoptosis (programmed cell death) by the inhibitors.
Protocol (based on Caspase-Glo® 3/7 Assay):
-
Cell Treatment: Cells are seeded and treated with the inhibitors as described in the cell viability assay protocol.
-
Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.
-
Assay Procedure: After the desired incubation period with the inhibitors, the 96-well plate is removed from the incubator and allowed to equilibrate to room temperature. 100 µL of the Caspase-Glo® 3/7 reagent is added to each well.
-
Signal Development: The plate is gently mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 to 3 hours.
-
Luminescence Measurement: The luminescence of each sample is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and, consequently, apoptosis.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PHA-767491 and XL-413, as well as a typical experimental workflow.
A Comparative Guide to Selective Cdc7 Inhibitors: PHA-767491 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PHA-767491 hydrochloride with other selective inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on biochemical potency, cellular activity, and selectivity profiles.
Introduction to Cdc7 Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex.[1] Dysregulation of Cdc7 is frequently observed in various cancers, making it an attractive target for cancer therapy.[2] Inhibition of Cdc7 can lead to replication stress and apoptosis in cancer cells, while often causing a reversible cell cycle arrest in normal cells.[1] This guide focuses on this compound, a well-characterized Cdc7 inhibitor, and compares its performance with other notable selective Cdc7 inhibitors.
Comparative Analysis of Cdc7 Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and a selection of other prominent Cdc7 inhibitors.
Table 1: Biochemical Potency of Selective Cdc7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. Cdc7 | Other Notable Targets (IC50, nM) | Reference(s) |
| PHA-767491 | Cdc7/Cdk9 | 10 | Cdk9 (34) | [3] |
| TAK-931 (Simurosertib) | Cdc7 | <0.3 | Highly selective (>120-fold vs other kinases) | [4] |
| XL413 | Cdc7 | 3.4 | CK2 (215), Pim-1 (42) | [5][6] |
| EP-05 | Cdc7 | <30 (in Capan-1 & COLO 205 cells) | Highly selective | [2][7] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and the substrate used. Direct comparison of values from different studies should be made with caution.
Table 2: Cellular Activity of Selective Cdc7 Inhibitors
| Inhibitor | Cell Line(s) | Effect | IC50/EC50 (µM) | Reference(s) |
| PHA-767491 | Various cancer cell lines | Inhibition of cell proliferation, induction of apoptosis | Average ~3.14 | [8] |
| TAK-931 (Simurosertib) | Various cancer cell lines | Potent growth suppression, delayed S-phase progression | Median EC50 = 0.5545 | [4] |
| XL413 | Colo-205 | Inhibition of cell proliferation, induction of apoptosis | 1.1 | [8] |
| EP-05 | Capan-1, COLO 205 | Strong anti-proliferation activity | <0.03 | [2][7] |
Mechanism of Action and Signaling Pathway
Cdc7 inhibitors act by competitively binding to the ATP-binding pocket of the Cdc7 kinase, thereby preventing the phosphorylation of its downstream targets, most notably the MCM2 subunit of the MCM complex. This inhibition blocks the initiation of DNA replication, leading to cell cycle arrest and, in cancer cells, apoptosis.
Caption: Cdc7 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Cdc7/Dbf4 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 complex
-
MCM2 protein or a suitable peptide substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test inhibitor (e.g., this compound)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the test inhibitor, recombinant Cdc7/Dbf4 kinase, and the MCM2 substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, follow the manufacturer's protocol for signal detection.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Caption: Experimental workflow for an in vitro kinase assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a Cdc7 inhibitor on the metabolic activity and viability of a cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of a Cdc7 inhibitor on DNA synthesis and cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for the desired duration.
-
Add BrdU labeling solution to each well and incubate for a period to allow for incorporation into newly synthesized DNA (e.g., 2-24 hours).
-
Remove the labeling medium and fix and denature the cellular DNA according to the kit manufacturer's protocol.
-
Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
Conclusion
This compound is a potent dual inhibitor of Cdc7 and Cdk9. While its dual activity can be advantageous in certain contexts, for researchers seeking high selectivity for Cdc7, compounds like TAK-931 and EP-05 may be more suitable alternatives, demonstrating picomolar to low nanomolar potency and greater selectivity. The choice of inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired experimental outcome. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other novel Cdc7 inhibitors. It is important to note that while information on inhibitors such as S-TAD and NMS-1116335 is present in the scientific literature, detailed, publicly available quantitative data on their potency and selectivity is limited.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. cancerresearchhorizons.com [cancerresearchhorizons.com]
A Head-to-Head Comparison of PHA-767491 and Other Cdk9 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (Cdk9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation of genes essential for cancer cell survival and proliferation. Its inhibition offers a promising strategy to combat various malignancies. PHA-767491, a dual inhibitor of Cdk9 and Cell division cycle 7 (Cdc7) kinase, presents a unique pharmacological profile. This guide provides an objective, data-driven comparison of PHA-767491 with other notable Cdk9 inhibitors, offering a comprehensive resource for preclinical research and drug development decisions.
Introduction to Cdk9 and its Role in Cancer
Cdk9, in complex with its regulatory cyclin partners (T1, T2a, T2b, or K), forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in releasing RNA Polymerase II (RNAP II) from promoter-proximal pausing, a critical rate-limiting step in gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of RNAP II, as well as negative elongation factors. Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making them particularly vulnerable to Cdk9 inhibition. By blocking Cdk9, inhibitors can induce transcriptional arrest, leading to the depletion of these crucial survival proteins and subsequent cancer cell apoptosis.
PHA-767491 is a potent, ATP-competitive inhibitor with dual activity against Cdk9 and Cdc7, a kinase involved in the initiation of DNA replication.[1][2] This dual mechanism, targeting both transcription and DNA replication, distinguishes it from more selective Cdk9 inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and potential for off-target effects of a kinase inhibitor are determined by its potency (IC50) and selectivity profile. The following table summarizes the biochemical inhibitory activity of PHA-767491 against Cdk9 and compares it with a panel of other well-characterized Cdk9 inhibitors.
| Inhibitor | Cdk9 IC50 (nM) | Other Key Kinase Targets (IC50 in nM) | Selectivity Profile |
| PHA-767491 | 34 [1][2] | Cdc7 (10)[1][2] | Dual inhibitor of Cdk9 and Cdc7 |
| Flavopiridol (Alvocidib) | 3-20[3][4][5] | Cdk1 (30), Cdk2 (170), Cdk4 (100), Cdk7 (~300)[3][4][6] | Pan-Cdk inhibitor |
| Seliciclib (Roscovitine) | ~700-790[7][8] | Cdk1 (650), Cdk2 (700), Cdk5 (200)[9][10] | Broad Cdk inhibitor, less potent on Cdk9 |
| Dinaciclib (SCH727965) | 4[11][12] | Cdk1 (3), Cdk2 (1), Cdk5 (1)[11][12] | Potent pan-Cdk inhibitor |
| AZD4573 | <4[13][14][15] | Highly selective for Cdk9 vs other CDKs[14][16] | Highly selective Cdk9 inhibitor |
| KB-0742 | 6[17][18][19] | >50-fold selectivity over other CDKs[17][18] | Highly selective Cdk9 inhibitor |
| VIP152 (Vebreltinib) | 4.5[20] | Highly selective for Cdk9[20][21] | Highly selective Cdk9 inhibitor |
Cellular Activity and Mechanistic Effects
The ultimate utility of a Cdk9 inhibitor is defined by its effects in a cellular context. Key pharmacodynamic markers for Cdk9 inhibition include the reduction of RNAP II Serine 2 phosphorylation (p-RNAPII Ser2) and the downregulation of short-lived oncogenes and anti-apoptotic proteins like Mcl-1.
| Inhibitor | Effect on p-RNAPII Ser2 | Effect on Mcl-1 Levels | Other Notable Cellular Effects |
| PHA-767491 | Inhibition of phosphorylation[2] | Downregulation | Inhibits DNA replication via Cdc7 inhibition[2] |
| Flavopiridol (Alvocidib) | Decreased phosphorylation[3] | Downregulation | Induces cell cycle arrest (G1/G2)[3] |
| Seliciclib (Roscovitine) | Implied inhibition | Downregulation[22] | Induces apoptosis[22] |
| Dinaciclib (SCH727965) | Attenuates phosphorylation[11] | Downregulation | Induces apoptosis[11] |
| AZD4573 | Rapid decrease in phosphorylation[14] | Depletion[16] | Rapid induction of apoptosis in hematological cancers[14] |
| KB-0742 | Reduction of phosphorylation[17] | Downregulation (implied via MYC)[23] | Downregulates MYC expression[23] |
| VIP152 (Vebreltinib) | Implied inhibition | Implied inhibition | Induces cell death in CLL models[21] |
Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Caption: Cdk9's role in transcriptional elongation and its inhibition.
Caption: A typical workflow for comparing Cdk9 kinase inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of inhibitor performance.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., PHA-767491) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing purified Cdk9/Cyclin T1 and a suitable peptide substrate.
-
Add 10 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for Cdk9.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Cdk9 inhibitor for a specified period (e.g., 72 hours).[25] Include wells with vehicle control (DMSO) and media-only blanks.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
-
Data Analysis: Subtract the background absorbance from the readings and calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Pharmacodynamic Markers
This technique is used to detect changes in the protein levels of key Cdk9 pathway components.
-
Sample Preparation: Treat cells with the inhibitor for a specified time course. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[28][29] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[30]
-
Incubate the membrane with primary antibodies against p-RNAPII (Ser2), Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[31]
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to determine the relative change in protein expression.
Conclusion
The landscape of Cdk9 inhibitors is diverse, ranging from pan-Cdk inhibitors like Flavopiridol and Dinaciclib to highly selective agents such as AZD4573 and KB-0742. PHA-767491 occupies a unique position with its dual Cdk9/Cdc7 inhibitory activity, offering the potential to simultaneously disrupt two fundamental processes in cancer cells: transcription and DNA replication.
-
For selective Cdk9 targeting: Researchers aiming to specifically interrogate the consequences of Cdk9 inhibition with minimal confounding effects from other CDKs should consider highly selective inhibitors like AZD4573, KB-0742, or VIP152. These agents are ideal for mechanistic studies and may offer a wider therapeutic window.
-
For broad-spectrum activity: Pan-Cdk inhibitors like Flavopiridol and Dinaciclib, while less selective, provide potent anti-proliferative effects by targeting multiple cell cycle and transcriptional CDKs. This broad activity can be advantageous in certain contexts but carries a higher risk of off-target toxicity.
-
For a dual-mechanism approach: PHA-767491 presents a compelling profile for cancers that may be sensitive to both transcriptional and replicative stress. Its dual action could potentially overcome resistance mechanisms that might arise from targeting a single pathway.
The choice of inhibitor should be guided by the specific research question and the biological context of the cancer model under investigation. The data and protocols presented in this guide serve as a foundational resource to aid in the rational selection and evaluation of Cdk9 inhibitors in a preclinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. abmole.com [abmole.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tempus.com [tempus.com]
- 24. benchchem.com [benchchem.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. merckmillipore.com [merckmillipore.com]
- 27. protocols.io [protocols.io]
- 28. cdn.origene.com [cdn.origene.com]
- 29. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 30. bio-rad.com [bio-rad.com]
- 31. ccr.cancer.gov [ccr.cancer.gov]
Unveiling the Dual Threat: In Vitro Confirmation of PHA-767491's Dual Kinase Inhibition
A Comparative Guide for Researchers in Oncology and Drug Development
PHA-767491 has emerged as a compound of significant interest in cancer research due to its unique ability to simultaneously inhibit two key kinases involved in cell cycle progression and transcriptional regulation: Cyclin-Dependent Kinase 9 (CDK9) and Cell Division Cycle 7 (Cdc7) kinase. This dual inhibitory action presents a promising strategy for targeting cancer cells through complementary mechanisms – inducing apoptosis and halting DNA replication. This guide provides a comparative analysis of PHA-767491's in vitro performance against other kinase inhibitors and details the experimental protocols required to independently verify its dual activity.
Performance Benchmark: PHA-767491 vs. Alternative Kinase Inhibitors
To contextualize the efficacy of PHA-767491, its inhibitory activity is compared against a panel of selective inhibitors for both Cdc7 and CDK9. The half-maximal inhibitory concentration (IC50) values presented below were determined through in vitro kinase assays.
| Compound | Target(s) | IC50 (nM) | Citation(s) |
| PHA-767491 | Cdc7 | 10 | [1][2] |
| CDK9 | 34 | [1][2] | |
| XL413 (BMS-863233) | Cdc7 | 3.4 | [2] |
| CDK9 | >10,000 | [2] | |
| TAK-931 | Cdc7 | <1 | [2] |
| CDK9 | Not Reported | ||
| Riviciclib (P276-00) | CDK9 | 20 | [3] |
| CDK1 | 79 | [3] | |
| CDK4 | 63 | [3] | |
| Atuveciclib (BAY-1143572) | CDK9 | 6 | [3] |
| Other CDKs | >150-fold selectivity | [3] | |
| SNS-032 (BMS-387032) | CDK9 | 4 | [3] |
| CDK2 | 48 | [3] | |
| CDK7 | 62 | [3] |
Deciphering the Mechanism: Key Signaling Pathways
The dual inhibition of Cdc7 and CDK9 by PHA-767491 impacts two critical cellular processes: DNA replication initiation and transcriptional regulation. The following diagram illustrates the points of intervention.
Experimental Confirmation: A Step-by-Step Workflow
Verifying the dual inhibitory action of PHA-767491 in vitro involves a series of assays to measure its direct effects on kinase activity and the downstream consequences in cellular models. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantitatively measures the enzymatic activity of Cdc7 and CDK9 in the presence of PHA-767491 to determine the IC50 value.
-
Materials:
-
Recombinant human Cdc7/Dbf4 and CDK9/cyclin T1
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PHA-767491
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of PHA-767491 in DMSO.
-
In a 384-well plate, add the diluted PHA-767491, recombinant kinase (Cdc7/Dbf4 or CDK9/cyclin T1), and the appropriate peptide substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the PHA-767491 concentration and fit the data using a nonlinear regression model to calculate the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of downstream targets of Cdc7 and CDK9.
-
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
PHA-767491
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-Mcl-1, anti-cleaved PARP, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure:
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of PHA-767491 for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This method assesses the effect of PHA-767491 on cell cycle progression and DNA synthesis.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
PHA-767491
-
Bromodeoxyuridine (BrdU)
-
FITC-conjugated anti-BrdU antibody
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cultured cancer cells with PHA-767491 for a specified duration (e.g., 24 hours).
-
Pulse the cells with BrdU for 1-2 hours before harvesting.
-
Harvest the cells and fix them in 70% ethanol.
-
Denature the DNA using 2N HCl.
-
Neutralize the acid and stain the cells with a FITC-conjugated anti-BrdU antibody.
-
Resuspend the cells in PI/RNase A staining solution.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the level of BrdU incorporation.
-
By employing these methodologies, researchers can effectively validate the dual inhibitory action of PHA-767491 and further explore its potential as a novel anti-cancer agent. The provided comparative data and experimental frameworks serve as a valuable resource for the scientific community engaged in the development of next-generation cancer therapeutics.
References
Unveiling the Selectivity of DDK Inhibitors: A Comparative Analysis Against PHA-767491
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity of various kinase inhibitors with the Dbf4-dependent kinase (DDK), also known as Cdc7/Dbf4, benchmarked against the well-characterized inhibitor, PHA-767491.
This analysis synthesizes available quantitative data, outlines detailed experimental methodologies for assessing kinase inhibition, and presents visual diagrams of the DDK signaling pathway and a typical experimental workflow to offer a comprehensive resource for evaluating inhibitor selectivity.
Comparative Kinase Inhibition Profiles
The inhibitory activity of PHA-767491 and other selected kinase inhibitors against DDK and a panel of other kinases is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, highlights the potency and selectivity of each compound. A lower value indicates a more potent interaction.
| Kinase Inhibitor | Primary Target(s) | DDK (Cdc7/Dbf4) IC50/Kd (nM) | Key Off-Target Kinases (IC50/Kd in nM) | Reference |
| PHA-767491 | DDK, CDK9 | 10 | CDK9 (34), CDK2 (240) | [1][2][3] |
| XL413 | DDK | 3.4 - 22.7 | CK2 (215), PIM1 (42) | [4] |
| TAK-931 | DDK | <0.3 | Highly selective (>120-fold) over 317 other kinases | [5] |
Note: The IC50 and Kd values can vary depending on the specific assay conditions, such as ATP concentration.
DDK Signaling Pathway in DNA Replication
DDK plays a crucial role in the initiation of DNA replication. Its primary function is to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC). This phosphorylation event is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the start of DNA synthesis.
References
- 1. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Differential Activity of PHA-767491 and XL413 in Cultured Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular activities of two prominent kinase inhibitors, PHA-767491 and XL413, in cultured tumor cells. Both compounds are recognized as inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation. However, their differential target profiles lead to distinct biological outcomes, a critical consideration for their application in cancer research and drug development.
Executive Summary
PHA-767491 and XL413 are potent inhibitors of Dbf4-dependent kinase (DDK), also known as Cdc7.[1] While both compounds exhibit low nanomolar IC50 values against purified Cdc7 in vitro, their efficacy in cell-based assays differs significantly.[2][3] PHA-767491 demonstrates broad anti-proliferative activity across a range of tumor cell lines.[4] In contrast, XL413, despite its high selectivity for Cdc7, shows limited activity in many cancer cell lines, with the notable exception of cell lines like Colo-205.[2][3] This discrepancy is largely attributed to the dual inhibitory nature of PHA-767491, which also targets Cyclin-Dependent Kinase 9 (Cdk9), a key regulator of transcription.[2][5] This dual activity allows PHA-767491 to impact both DNA replication and transcription, leading to a more potent and widespread anti-tumor effect in cellular models.
Target Kinase Inhibition
The primary distinction between PHA-767491 and XL413 lies in their kinase selectivity.
| Inhibitor | Primary Target | IC50 (in vitro) | Secondary Target(s) | IC50 (in vitro) |
| PHA-767491 | Cdc7 | 10 nM[2][6] | Cdk9 | 34 nM[2][6] |
| XL413 | Cdc7 | 3.4 nM[2][7] | CK2, PIM1 | 215 nM, 42 nM[7] |
Comparative Cellular Activity
The differential kinase inhibition profiles of PHA-767491 and XL413 translate to distinct effects on tumor cell proliferation, apoptosis, and cell cycle progression.
Anti-proliferative Activity
PHA-767491 consistently demonstrates more potent anti-proliferative activity across a broader range of cancer cell lines compared to XL413.[4]
| Cell Line | PHA-767491 IC50 | XL413 IC50 |
| HCC1954 (Breast Cancer) | 0.64 µM[2][3] | 22.9 µM[2][3] |
| Colo-205 (Colon Cancer) | 1.3 µM[2][3] | 1.1 µM[2][3][7] |
Induction of Apoptosis
The induction of apoptosis also varies between the two inhibitors and is cell-line dependent.
| Cell Line | PHA-767491 | XL413 |
| HCC1954 | Induces apoptosis[2][3] | Does not induce apoptosis[7] |
| Colo-205 | Induces apoptosis[2][3] | Induces apoptosis[2][7] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of PHA-767491 and XL413 are rooted in their target profiles. Both inhibit Cdc7, which is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex.[5] However, the additional inhibition of Cdk9 by PHA-767491 provides a secondary mechanism of action. Cdk9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[5] Inhibition of Cdk9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thus sensitizing cancer cells to apoptosis.[5][8]
Furthermore, PHA-767491 has been shown to decrease E2F-mediated transcription of G1/S regulators such as cyclin A2, cyclin E1, and cyclin E2, an effect not observed with XL413.[1] This suggests that PHA-767491's enhanced potency in RB-positive cancer cell lines is due to its potent inhibition of both the DDK and the CDK2-Rb-E2F transcriptional network.[1]
Caption: Signaling pathways affected by PHA-767491 and XL413.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Tumor cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a serial dilution of PHA-767491 or XL413 for 72 hours.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve using GraphPad Prism software.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Cells were seeded in 96-well plates and treated with the indicated concentrations of PHA-767491 or XL413 for 24-48 hours.
-
Caspase Activity Measurement: Caspase-3/7 activity was measured using the Caspase-Glo 3/7 Assay (Promega) following the manufacturer's protocol.
-
Data Analysis: Luminescence was measured, and the fold change in caspase activity relative to vehicle-treated control cells was calculated.
Western Blot Analysis for Mcm2 Phosphorylation
-
Cell Lysis: Cells treated with inhibitors or vehicle for the indicated times were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against phospho-Mcm2 (Ser53) and total Mcm2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for comparing inhibitor activity.
Conclusion
The differential activity of PHA-767491 and XL413 in cultured tumor cells highlights the importance of comprehensive target profiling in drug development. While XL413 serves as a highly selective tool for studying the specific roles of Cdc7, its limited cellular efficacy may be due to factors such as poor cell permeability or rapid efflux in many cell lines.[4] In contrast, the dual inhibition of Cdc7 and Cdk9 by PHA-767491 results in a more robust and widespread anti-proliferative and pro-apoptotic effect in a variety of tumor cell models. This broader activity profile suggests that targeting both DNA replication and transcription may be a more effective therapeutic strategy for certain cancers. Researchers should carefully consider these differences when selecting an inhibitor for their specific experimental needs.
References
- 1. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 3. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of PHA-767491 with Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PHA-767491, a dual inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (Cdk9), when used in combination with other therapeutic agents. The data presented herein is compiled from preclinical studies to validate its synergistic potential in cancer therapy.
PHA-767491 has demonstrated potent anti-proliferative effects by inhibiting the initiation of DNA replication and transcription.[1] Its dual-inhibitory mechanism provides a strong rationale for combination therapies to enhance efficacy and overcome resistance. This guide focuses on the synergistic interaction of PHA-767491 with the chemotherapeutic agent 5-Fluorouracil (5-FU) in hepatocellular carcinoma (HCC) and explores the potential for synergy with other agents.
Data Presentation: Quantitative Analysis of PHA-767491 Activity
The following tables summarize the quantitative data on the inhibitory activity of PHA-767491 as a single agent and its synergistic effects in combination with 5-FU.
Table 1: Single-Agent Activity of PHA-767491
| Target/Cell Line | IC50 (Concentration for 50% Inhibition) | Cancer Type |
| Kinase Activity | ||
| Cdc7 | 10 nM | - |
| Cdk9 | 34 nM | - |
| Cell Proliferation | ||
| HCC1954 | 0.64 µM | Breast Cancer |
| Colo-205 | 1.3 µM | Colorectal Cancer |
| U87-MG | ~2.5 µM | Glioblastoma |
| U251-MG | ~2.5 µM | Glioblastoma |
Data compiled from MedChemExpress product information sheet.[2]
Table 2: Synergistic Effects of PHA-767491 in Combination with 5-Fluorouracil (5-FU) in Hepatocellular Carcinoma (HCC)
| Cell Line(s) | Combination Effect | Key Outcomes |
| BEL-7402, Huh7 | Synergistic | - Stronger cytotoxicity compared to single agents.[3][4]- Significant increase in apoptosis.[3][4]- Enhanced caspase 3 activation and PARP fragmentation.[3][4] |
| In Vivo (Nude Mice HCC Xenografts) | Synergistic | - Decreased Chk1 phosphorylation.[3]- Increased in situ cell apoptosis.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of synergy and a typical experimental workflow for its validation.
Caption: Synergistic mechanism of PHA-767491 and 5-FU.
Caption: General workflow for validating synergistic drug combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. The following protocols are based on standard methods employed in the cited studies.
Cell Viability and Synergy Analysis
-
Cell Culture: Human hepatocellular carcinoma cell lines (e.g., BEL-7402, Huh7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Single-Agent IC50 Determination: Cells are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of PHA-767491 or 5-FU for 48-72 hours. Cell viability is assessed using an MTT or CellTiter-Glo assay. The IC50 values are calculated using non-linear regression analysis.
-
Combination Assay: Cells are treated with PHA-767491 and 5-FU simultaneously at various concentrations, often in a fixed-ratio or a matrix format based on the individual IC50 values.
-
Synergy Calculation: The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn or CalcuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay (Flow Cytometry)
-
Treatment: Cells are seeded in 6-well plates and treated with PHA-767491, 5-FU, or the combination at predetermined synergistic concentrations for 48 hours.
-
Staining: Adherent and floating cells are collected, washed with PBS, and then stained using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. A significant increase in the percentage of apoptotic cells in the combination group compared to single-agent groups indicates synergistic induction of apoptosis.
Western Blot Analysis
-
Protein Extraction: Following treatment as described above, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins such as phospho-Chk1, total Chk1, Mcl-1, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify changes in protein expression.
Discussion and Future Directions
The synergistic interaction between PHA-767491 and 5-FU in HCC models is well-supported by preclinical evidence.[3][4][5] The mechanism is rooted in the dual inhibition of Cdc7 and Cdk9 by PHA-767491, which effectively abrogates the 5-FU-induced checkpoint activation (via Chk1) and downregulates the anti-apoptotic protein Mcl-1.[3] This dual action circumvents a key resistance mechanism to 5-FU, leading to enhanced apoptosis and stronger anti-tumor activity.
While direct experimental data on the synergy of PHA-767491 with other agents like cisplatin (B142131) or bortezomib (B1684674) is limited, there is a strong mechanistic rationale for such combinations. For instance, CDK9 inhibition has been shown to have a synergistic effect with cisplatin in esophageal squamous cell carcinoma.[1] Given that PHA-767491 is a potent Cdk9 inhibitor, this suggests a promising avenue for future investigation.
Researchers are encouraged to utilize the protocols outlined in this guide to explore the synergistic potential of PHA-767491 with other DNA-damaging agents and targeted therapies across a broader range of cancer types. Such studies will be critical in expanding the therapeutic application of this promising dual kinase inhibitor.
References
- 1. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically with 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Comparative Guide to the Anti-Proliferative Effects of DDK Inhibitors: PHA-767491 vs. Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of PHA-767491 and other inhibitors of Dbf4-dependent kinase (DDK), a key regulator of DNA replication initiation. The information presented is supported by experimental data to assist researchers in selecting the most appropriate chemical probe for their studies in cancer biology and drug development.
Executive Summary
PHA-767491 distinguishes itself from other DDK inhibitors, such as XL413, through its dual inhibitory activity against both DDK and Cyclin-Dependent Kinase 2 (CDK2). This dual action results in a more potent anti-proliferative effect in many cancer cell lines, particularly those with a functional Retinoblastoma (Rb) protein. While both PHA-767491 and XL413 effectively inhibit DDK-mediated phosphorylation of the MCM2 protein, a crucial step in the initiation of DNA replication, PHA-767491's additional targeting of the CDK2-Rb-E2F pathway leads to a more robust cell cycle arrest and inhibition of tumor cell growth.
Data Presentation: Head-to-Head Comparison
The following table summarizes the inhibitory concentrations (IC50) of PHA-767491 and XL413, demonstrating their differential anti-proliferative and biochemical activities.
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 | Reference |
| PHA-767491 | DDK, CDK9, CDK2 | HCC1954 (Breast Cancer) | Cell Proliferation | 0.64 µM | |
| Colo-205 (Colon Cancer) | Cell Proliferation | 1.3 µM | |||
| Purified DDK | In Vitro Kinase Assay | 18.6 nM | |||
| Purified CDK2 | In Vitro Kinase Assay | 240 nM | |||
| XL413 | DDK | HCC1954 (Breast Cancer) | Cell Proliferation | 22.9 µM | |
| Colo-205 (Colon Cancer) | Cell Proliferation | 1.1 µM | |||
| Purified DDK | In Vitro Kinase Assay | 22.7 nM |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach to comparing these inhibitors, the following diagrams are provided in Graphviz DOT language.
Caption: DDK/CDK2 Signaling Pathway and Inhibitor Targets.
Caption: Experimental Workflow for Comparing DDK Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the IC50 values of the inhibitors.
Materials:
-
Cancer cell lines (e.g., HCC1954, Colo-205)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PHA-767491 and XL413 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of PHA-767491 and XL413 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of the compounds on purified DDK and CDK2 kinase activity.
Materials:
-
Purified recombinant human DDK (Cdc7/Dbf4) and CDK2/Cyclin E
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., recombinant Mcm2 for DDK, Histone H1 for CDK2)
-
[γ-32P]ATP
-
PHA-767491 and XL413
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the inhibitors or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the band intensity.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of DDK and CDK2 substrates and the expression of cell cycle-related proteins.
Materials:
-
Cell lysates from inhibitor-treated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MCM2 (Ser53), anti-Cyclin A, anti-Cyclin E, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Materials:
-
Inhibitor-treated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.
Safety Operating Guide
Proper Disposal of PHA-767491 Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for PHA-767491 hydrochloride, a dual Cdc7/Cdk9 inhibitor used in research. The following procedures are based on general best practices for hazardous chemical waste disposal and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and a licensed hazardous waste disposal service.
Pre-Disposal and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. This includes separating solid waste from liquid waste.
-
Waste Container:
-
Solid Waste: Place contaminated materials such as unused powder, contaminated gloves, and weighing papers into a clearly labeled, sealed container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions of this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," based on data from similar compounds)
-
Accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all federal, state, and local regulations for the transportation and disposal of chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always refer to your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS is not available, treat the substance with a high degree of caution.
Safeguarding Researchers: A Comprehensive Guide to Handling PHA-767491 Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of PHA-767491 hydrochloride, a potent dual inhibitor of Cdc7 and Cdk9 kinases. All personnel must adhere to these procedures to ensure a safe laboratory environment.
This compound is a crystalline solid utilized in cancer research for its ability to induce apoptotic cell death in various cancer cell types.[1] Given its potent biological activity and status as a research chemical with an incomplete toxicological profile, it must be handled with the utmost care, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE) and Handling
Core PPE Requirements:
| Equipment | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of solutions or airborne powder. |
| Lab Coat | Fully buttoned, with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation. |
Handling Procedures:
-
Designated Area: All handling of this compound, both in solid and solution form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Weighing: When weighing the powdered form, use a balance within a ventilated enclosure to control airborne particles.
-
Solution Preparation: Lyophilized this compound can be dissolved in nuclease-free water to create a stock solution, for example, at a concentration of 5 mM.[2] Prepare solutions fresh as they are known to be unstable.[3] For cell culture, further dilution into the appropriate medium is required.
-
Avoid Contamination: Use dedicated lab equipment (pipettes, tubes, etc.) when working with this compound.
Spill and Disposal Plan
Spill Management:
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powdered spills, gently cover with absorbent paper to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Using appropriate PPE, carefully collect the contained spill material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water.
-
Report: Report the spill to the laboratory supervisor.
Waste Disposal:
All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocol: Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of glioblastoma cell lines.
Methodology:
-
Cell Seeding: Plate U87-MG and U251-MG glioblastoma cells in 96-well plates at a density of 5,000 cells per well.
-
Synchronization: After 24 hours, synchronize the cells by maintaining them in a culture medium supplemented with 1% FBS.
-
Treatment: Prepare a fresh stock solution of this compound in nuclease-free water.[2] Dilute the stock solution in the cell culture medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).
-
Incubation: Replace the synchronization medium with the medium containing the different concentrations of this compound and incubate the cells for 24, 48, or 72 hours.
-
Viability Assessment: Utilize a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. The results can be used to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
